Product packaging for Methyl 6-bromo-5-fluoronicotinate(Cat. No.:CAS No. 1214336-88-5)

Methyl 6-bromo-5-fluoronicotinate

Cat. No.: B571937
CAS No.: 1214336-88-5
M. Wt: 234.024
InChI Key: PXHKAVXJQLVUBI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-fluoronicotinate is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B571937 Methyl 6-bromo-5-fluoronicotinate CAS No. 1214336-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromo-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHKAVXJQLVUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673235
Record name Methyl 6-bromo-5-fluoropyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214336-88-5
Record name Methyl 6-bromo-5-fluoropyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20673235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-fluoronicotinate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for methyl 6-bromo-5-fluoronicotinate, a key intermediate in pharmaceutical and organic synthesis. The described methodology is based on a multi-step process commencing with a commercially available starting material, 2,5-dibromopyridine. This document outlines the reaction sequence, provides detailed experimental protocols for each key transformation, and presents a summary of relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-stage process. The initial step involves a selective Grignard reaction on 2,5-dibromopyridine, followed by carboxylation to introduce the methyl ester group. The subsequent stage focuses on the introduction of the fluorine atom at the 5-position via a nucleophilic aromatic substitution reaction. The final step is the hydrolysis of the ester, followed by re-esterification to yield the desired product.

A Chinese patent describes a method for preparing 6-fluoronicotinic acid, a direct precursor to the target molecule.[1] This pathway begins with 2,5-dibromopyridine, which undergoes a Grignard exchange reaction and subsequent reaction with a chloroformate to produce a 6-bromonicotinate.[1] This intermediate is then subjected to fluorination and hydrolysis.[1] The final step to obtain this compound would be a standard esterification.

The overall synthetic strategy is depicted in the following workflow:

Synthesis_Workflow cluster_0 Stage 1: Grignard Reaction & Carboxylation cluster_1 Stage 2: Fluorination & Hydrolysis cluster_2 Stage 3: Esterification 2,5-Dibromopyridine 2,5-Dibromopyridine Methyl 6-bromonicotinate Methyl 6-bromonicotinate 2,5-Dibromopyridine->Methyl 6-bromonicotinate 1. i-PrMgCl, THF 2. Methyl Chloroformate 6-Bromo-5-fluoronicotinic acid 6-Bromo-5-fluoronicotinic acid Methyl 6-bromonicotinate->6-Bromo-5-fluoronicotinic acid Tetramethylammonium fluoride, DMF, Heat; NaOH(aq), then HCl(aq) This compound This compound 6-Bromo-5-fluoronicotinic acid->this compound Methanol, H2SO4 (cat.) Reflux

Caption: Overall synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on specific reaction conditions and scale.

StepReactionStarting MaterialKey ReagentsProductReported Yield (%)
1Grignard Reaction & Carboxylation2,5-DibromopyridineIsopropylmagnesium chloride, Methyl chloroformateMethyl 6-bromonicotinateHigh Selectivity
2Fluorination & HydrolysisMethyl 6-bromonicotinateTetramethylammonium fluoride, NaOH, HCl6-Bromo-5-fluoronicotinic acidNot explicitly stated
3Esterification6-Bromo-5-fluoronicotinic acidMethanol, Sulfuric acidThis compoundTypically >90%

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 6-bromonicotinate

This procedure is adapted from the general principles of Grignard reactions with di-substituted pyridines.

Materials:

  • 2,5-Dibromopyridine

  • Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)

  • Methyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Cuprous iodide (CuI) (catalyst)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,5-dibromopyridine and anhydrous THF. The solution is cooled to -10 °C.

  • Isopropylmagnesium chloride solution in THF is added dropwise to the stirred solution while maintaining the temperature below -5 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • A catalytic amount of cuprous iodide is added to the reaction mixture.

  • Methyl chloroformate is then added dropwise, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 6-bromonicotinate.

Stage 2: Synthesis of 6-Bromo-5-fluoronicotinic acid

This stage involves the fluorination of the nicotinate ester followed by hydrolysis.

Materials:

  • Methyl 6-bromonicotinate

  • Anhydrous Tetramethylammonium fluoride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of methyl 6-bromonicotinate in anhydrous DMF, anhydrous tetramethylammonium fluoride is added.

  • The reaction mixture is heated to a temperature between 100-120 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature and the DMF is removed under reduced pressure.

  • The resulting residue is treated with an aqueous solution of sodium hydroxide and stirred at room temperature for 2-4 hours to effect hydrolysis of the methyl ester.

  • The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 3-4, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-bromo-5-fluoronicotinic acid.

Stage 3: Synthesis of this compound

The final step is a standard Fischer esterification.

Materials:

  • 6-Bromo-5-fluoronicotinic acid

  • Methanol

  • Concentrated Sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • 6-Bromo-5-fluoronicotinic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Logical Relationship Diagram

Logical_Relationship cluster_reagents Key Reagents Start Starting Material: 2,5-Dibromopyridine Intermediate1 Intermediate 1: Methyl 6-bromonicotinate Start->Intermediate1 Grignard Reaction & Carboxylation Intermediate2 Intermediate 2: 6-Bromo-5-fluoronicotinic acid Intermediate1->Intermediate2 Fluorination & Hydrolysis Reagent1 i-PrMgCl Methyl Chloroformate FinalProduct Final Product: This compound Intermediate2->FinalProduct Esterification Reagent2 Tetramethylammonium fluoride NaOH / HCl Reagent3 Methanol H2SO4

Caption: Logical flow of the synthesis with key intermediates and reagents.

References

In-Depth Technical Guide on Methyl 6-bromo-5-fluoronicotinate (CAS No. 1214336-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl 6-bromo-5-fluoronicotinate (CAS No. 1214336-88-5), a key building block in the development of novel therapeutics. This document focuses on its role in the synthesis of potent and selective PRMT5 inhibitors, highlighting its importance in cancer research and drug discovery.

Core Compound Properties

This compound is a halogenated pyridine derivative. Its structure incorporates a bromine atom and a fluorine atom, providing multiple sites for synthetic modification, making it a versatile intermediate in organic synthesis.

PropertyValueReference
CAS Number 1214336-88-5N/A
Molecular Formula C₇H₅BrFNO₂N/A
Molecular Weight 234.02 g/mol N/A
IUPAC Name methyl 6-bromo-5-fluoropyridine-3-carboxylateN/A
Synonyms This compound, 6-Bromo-5-fluoro-nicotinic acid methyl esterN/A
Physical Form Solid[1]
Purity Typically >95%[1]
Storage Conditions Ambient temperature[1]

Synthesis and Reactivity

This compound is primarily utilized as a versatile intermediate for the synthesis of complex heterocyclic compounds. A key application is in the preparation of substituted pyrrolo[2,3-b]pyridines, a core scaffold in many biologically active molecules.

A notable example of its application is in the synthesis of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, as detailed in patent WO2024067433A1. The synthesis involves a multi-step sequence starting with this compound.

Experimental Protocol: Synthesis of a PRMT5 Inhibitor Intermediate

The following protocol is a representative example of how this compound is used in a synthetic sequence. This specific pathway leads to the formation of a key intermediate for a PRMT5 inhibitor.

Step 1: Suzuki Coupling

The bromine atom at the 6-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups.

  • Reaction: this compound is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water). The reaction mixture is typically heated to facilitate the coupling.

Step 2: Saponification

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reaction: The product from the Suzuki coupling is treated with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

Step 3: Amide Coupling

The resulting carboxylic acid is then coupled with an amine to form an amide bond.

  • Reaction: The carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt) and then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

Step 4: Cyclization

The final step involves an intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core.

  • Reaction: The amide product from the previous step undergoes a base-mediated intramolecular cyclization. The specific conditions for this step can vary depending on the substrate.

G cluster_synthesis Synthesis of PRMT5 Inhibitor Intermediate This compound This compound Suzuki Coupling Product Suzuki Coupling Product This compound->Suzuki Coupling Product Suzuki Coupling (Pd Catalyst, Base) Carboxylic Acid Carboxylic Acid Suzuki Coupling Product->Carboxylic Acid Saponification (LiOH or NaOH) Amide Intermediate Amide Intermediate Carboxylic Acid->Amide Intermediate Amide Coupling (HATU, Amine) Pyrrolo[2,3-b]pyridine Core Pyrrolo[2,3-b]pyridine Core Amide Intermediate->Pyrrolo[2,3-b]pyridine Core Intramolecular Cyclization

Synthetic pathway to a PRMT5 inhibitor intermediate.

Biological Context: PRMT5 Inhibition

PRMT5 is an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins. Overexpression of PRMT5 has been linked to the progression of several cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer.[2] This makes PRMT5 an attractive therapeutic target for cancer treatment.

PRMT5 Signaling Pathway

PRMT5 symmetrically dimethylates arginine residues on its substrates, which can lead to the transcriptional repression of tumor suppressor genes. By inhibiting PRMT5, the methylation of these substrates is blocked, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.

G cluster_pathway PRMT5 Signaling Pathway in Cancer PRMT5 PRMT5 Methylation Symmetric Arginine Dimethylation PRMT5->Methylation Substrate Histone & Non-Histone Proteins Substrate->Methylation Tumor_Suppressor Tumor Suppressor Genes Methylation->Tumor_Suppressor modifies Transcription_Repression Transcriptional Repression Tumor_Suppressor->Transcription_Repression Cancer_Progression Cancer Cell Proliferation & Survival Transcription_Repression->Cancer_Progression Inhibitor PRMT5 Inhibitor (derived from 1214336-88-5) Inhibitor->PRMT5

Simplified PRMT5 signaling pathway in cancer.

The development of small molecule inhibitors that target PRMT5 is a promising strategy for cancer therapy. This compound serves as a critical starting material for the synthesis of such inhibitors, enabling the construction of the complex heterocyclic systems required for potent and selective inhibition of PRMT5.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active compounds, particularly in the field of oncology. Its utility in the construction of PRMT5 inhibitors underscores its importance for researchers and professionals in drug discovery and development. The synthetic accessibility and reactivity of this compound make it a key component in the development of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties of the final products. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1214336-88-5[2][3]
Molecular Formula C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol [2]
IUPAC Name methyl 6-bromo-5-fluoropyridine-3-carboxylate[3]
Synonyms Methyl 6-bromo-5-fluoropyridine-3-carboxylate, 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine[4]
Physical Form Solid[3]
Purity Typically >95% (HPLC)[3]
Boiling Point 272.0 ± 40.0 °C (Predicted)[2]
Density 1.660 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water[2]
Storage Ambient temperature[3]

Note: Specific experimental data for melting point and detailed solubility in organic solvents are not currently available in publicly accessible literature.

Spectroscopic Data

While a comprehensive set of spectroscopic data is not publicly available, a certificate of analysis for a commercial sample confirms the structure of this compound by ¹H NMR spectroscopy. Predicted mass spectrometry data is also available.[5]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR Conforms to structure-
¹³C NMR Data not publicly available-
Mass Spectrometry Predicted m/z: [M+H]⁺ = 233.95606, [M+Na]⁺ = 255.93800[5]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from a patent describing the synthesis of the parent acid, 6-bromo-5-fluoronicotinic acid, followed by esterification.[6] The proposed pathway begins with the selective Grignard exchange of 2,5-dibromopyridine, followed by reaction with a chloroformate to introduce the ester group, and subsequent fluorination.

G A 2,5-Dibromopyridine C Selective Grignard Exchange A->C B Grignard Reagent (e.g., i-PrMgCl) B->C E Carboxylation C->E D Methyl Chloroformate (ClCO₂Me) D->E F Methyl 6-bromonicotinate E->F H Fluorination F->H G Fluorinating Agent (e.g., Selectfluor) G->H I This compound H->I G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst: - Palladium complex A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat (80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Extraction with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII Pd(II)(Ar)(Br)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal BoronicAcid Arylboronic Acid + Base BoronicAcid->Transmetal PdII_Ar Pd(II)(Ar)(Ar')Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

References

Spectroscopic Analysis of Methyl 6-bromo-5-fluoronicotinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Methyl 6-bromo-5-fluoronicotinate (CAS No: 1214336-88-5), a halogenated pyridine derivative of interest in pharmaceutical and organic synthesis. The document compiles known mass spectrometry and nuclear magnetic resonance data and outlines standardized experimental protocols for these analytical techniques.

Chemical Identity

IdentifierValue
Compound Name This compound
Synonyms Methyl 6-bromo-5-fluoropyridine-3-carboxylate, 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine
CAS Number 1214336-88-5
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Monoisotopic Mass 232.94878 Da

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts of this compound provide valuable information for mass spectrometry analysis. These predictions, available through databases such as PubChem, are crucial for identifying the compound in mass spectrometric assays.[1]

AdductPredicted m/z
[M+H]⁺233.95606
[M+Na]⁺255.93800
[M-H]⁻231.94150
[M+NH₄]⁺250.98260
[M+K]⁺271.91194
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering if necessary.

¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard pulse-acquire sequence.

  • Acquisition Parameters:

    • Sweep Width: Typically 12-16 ppm.

    • Data Points: 32K or 64K.

    • Number of Scans: 8 to 16, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse-acquire sequence.

  • Acquisition Parameters:

    • Sweep Width: Typically 0-220 ppm.

    • Data Points: 64K.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolution: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like HPLC or UPLC for separation prior to analysis.

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode.

  • ESI Source Parameters:

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas (N₂): Set to an appropriate pressure for stable spray.

    • Drying Gas (N₂) Flow and Temperature: Optimized to desolvate the ions effectively (e.g., 8-12 L/min at 200-350 °C).

  • Mass Analysis:

    • Scan Range: A range appropriate to detect the expected molecular ions and fragments (e.g., m/z 50-500).

    • Data Acquisition: Full scan mode to detect all ions within the mass range. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Processing and Interpretation Sample Chemical Sample (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Spectral Data (m/z, Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Confirmation/ Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical sample.

NMR_Experimental_Workflow NMR Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Start Weigh Sample Dissolve Dissolve in Deuterated Solvent with Internal Standard Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer Shim Lock and Shim Spectrometer->Shim Acquire Acquire Spectra (¹H, ¹³C, etc.) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: A detailed workflow for conducting an NMR experiment.

References

An In-depth Technical Guide on the Reactivity and Selectivity of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, and a methyl ester group on the pyridine core, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the reactivity and selectivity of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in effectively utilizing this valuable synthetic intermediate.

Core Reactivity Principles: A Tale of Two Halogens

The reactivity of this compound is primarily dictated by the presence of two different halogen atoms on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-fluorine (C-F) bond at the 5-position. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, making oxidative addition of a palladium(0) catalyst to the C-Br bond the favored pathway.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom at the 5-position can act as a leaving group, particularly when the pyridine ring is activated by the electron-withdrawing ester group and the incoming nucleophile is sufficiently strong. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack.

This dichotomy in reactivity allows for the sequential and regioselective functionalization of the pyridine ring, making this compound a highly valuable and versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound readily participates in several of these transformations, primarily at the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl- and heteroarylboronic acids or their esters to generate 6-aryl- or 6-heteroaryl-5-fluoronicotinates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1001680-90
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901875-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the ligand.

  • Add the base (2.0-3.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product 6-Aryl-5-fluoronicotinate Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Arylboronic Acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., SPhos, XPhos) Ligand->Product Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties into the pyridine ring of this compound. A procedure adapted from a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been shown to be effective.[1]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1680-90
21-OctynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF501275-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Acetonitrile601870-80

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

  • To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (0.1 equiv.).

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 6-alkynyl-5-fluoronicotinate.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product 6-Alkynyl-5-fluoronicotinate Reactant1->Product Sonogashira Coupling Reactant2 Terminal Alkyne Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Base (e.g., Et₃N, DIPEA) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can be coupled with a variety of primary and secondary amines to yield 6-amino-5-fluoronicotinates, which are valuable intermediates in medicinal chemistry.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)LHMDSTHF801670-80

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • Stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product 6-Amino-5-fluoronicotinate Reactant1->Product Buchwald-Hartwig Amination Reactant2 Primary or Secondary Amine Reactant2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., Xantphos, RuPhos) Ligand->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Buchwald-Hartwig Amination Workflow.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in palladium-catalyzed reactions, the C-F bond at the 5-position can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent ester group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. The high electronegativity of fluorine makes it a good leaving group in this context.

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution on this compound

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1Sodium methoxide-Methanol606Methyl 6-bromo-5-methoxynicotinate70-80
2PyrrolidineK₂CO₃DMSO10012Methyl 6-bromo-5-(pyrrolidin-1-yl)nicotinate65-75
3Sodium thiophenoxide-DMF808Methyl 6-bromo-5-(phenylthio)nicotinate70-80

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 equiv.) in a suitable solvent, add the nucleophile (1.1-1.5 equiv.).

  • If required, add a base.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product 5-Substituted-6-bromonicotinate Reactant1->Product SNAr Reaction Nucleophile Nucleophile (e.g., RO⁻, R₂NH, RS⁻) Nucleophile->Product Base Base (optional) (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Methanol, DMSO, DMF) Solvent->Product

Caption: Nucleophilic Aromatic Substitution Workflow.

Selectivity Considerations

The selective functionalization of this compound hinges on the choice of reaction conditions.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is the primary site of reaction. Selectivity for mono-functionalization is generally high due to the significantly lower reactivity of the C-F bond towards oxidative addition.

  • Nucleophilic Aromatic Substitution: The C-F bond at the 5-position is the preferred site for SNAr, provided a sufficiently strong nucleophile is used. The C-Br bond is generally less susceptible to nucleophilic attack under these conditions.

By carefully selecting the reaction type and conditions, researchers can achieve a high degree of control over the regiochemical outcome, enabling the synthesis of a wide array of diversely substituted pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity at the C-Br and C-F positions allows for selective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This guide has provided an in-depth overview of its reactivity, including representative quantitative data and detailed experimental protocols for key transformations. By understanding the principles of selectivity and applying the methodologies described herein, researchers can effectively utilize this compound to accelerate the discovery and development of novel molecules with applications in medicine and materials science.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 6-bromo-5-fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-5-fluoronicotinate, a halogenated pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry. While the compound itself has not been extensively profiled for direct biological activity, its utility as a synthetic intermediate has led to the discovery of potent and selective modulators of key biological targets. This technical guide explores the potential biological activities stemming from molecules synthesized using this compound as a starting material. We delve into the synthesis of derivatives targeting the Farnesoid X Receptor (FXR) and Histone Deacetylase 6 (HDAC6), presenting detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers interested in leveraging this versatile chemical building block for the development of novel therapeutics.

Introduction: The Versatility of a Halogenated Nicotinate Scaffold

This compound is a substituted methyl nicotinate that presents multiple reaction sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The bromine atom at the 6-position is amenable to various cross-coupling reactions, while the ester and the pyridine ring itself can be subjected to a range of chemical transformations. This synthetic tractability has been exploited in the development of molecules with significant biological activities, positioning this compound as a key building block in modern drug discovery. This guide will focus on two prominent examples of its application: the synthesis of Farnesoid X Receptor (FXR) agonists and Histone Deacetylase 6 (HDAC6) inhibitors.

Potential Biological Activity as an FXR Modulator

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Agonism of FXR has been pursued as a therapeutic strategy for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1]

Synthesis of FXR Modulators

This compound has been utilized as a key intermediate in the synthesis of potent FXR modulators, as detailed in patent literature (US10981881B2, EP3257847A1). A crucial synthetic step involves the nucleophilic aromatic substitution of the bromine atom.

Experimental Protocol: Synthesis of a Key Intermediate for FXR Modulators

A mixture of azetidin-3-ol hydrochloride (2.8 g, 26 mmol), this compound (5.0 g, 21 mmol), and potassium carbonate (7.4 g, 53 mmol) in DMF (100 mL) is heated at 65°C for 19 hours. The resulting mixture is then purified by flash chromatography on silica gel to yield the desired product, which serves as a core scaffold for further elaboration into active FXR modulators.

FXR Signaling Pathway

FXR activation by an agonist leads to a cascade of transcriptional regulation affecting metabolic homeostasis. The binding of an agonist to FXR induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. A key target gene is the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist FXR_inactive FXR (Inactive) Agonist->FXR_inactive Binds FXR_active FXR (Active) FXR_inactive->FXR_active Conformational Change FXR_Coactivator FXR-Coactivator Complex FXR_active->FXR_Coactivator Recruits Coactivator Coactivator Coactivator->FXR_Coactivator FXRE FXRE FXR_Coactivator->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Activates Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Represses Transcription

FXR Signaling Pathway Activation
Quantitative Biological Data

While specific EC50 values for the initial derivatives from this compound are not explicitly detailed in the provided patents, the documents confirm that the resulting compounds act as agonists of FXR. Biological evaluation of these compounds is typically performed using reporter gene assays or coactivator recruitment assays.

Compound ClassTargetAssay TypeActivity
Azetidinyl-nicotinate derivativesFXRCoactivator Recruitment AssayAgonist

Table 1: Summary of potential biological activity for FXR modulators derived from this compound.

Potential Biological Activity as an HDAC6 Inhibitor

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and cortactin.[3] Its role in regulating cellular processes such as cell motility and protein degradation has made it a compelling target for the treatment of cancer and neurodegenerative diseases.[3]

Synthesis of HDAC6 Inhibitors

This compound serves as a precursor for the synthesis of HDAC6 inhibitors, as outlined in patent application AU2023250964A1. The synthetic strategy involves a Suzuki coupling reaction to introduce a new substituent at the 6-position of the pyridine ring.

Experimental Protocol: Synthesis of a Key Intermediate for HDAC6 Inhibitors

To a solution of this compound (5.0 g, 21.36 mmol) in 1,4-dioxane (75 mL) is added 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane (13.41 g, 106.8 mmol) followed by K2CO3 (4.429 g, 32.00 mmol) at room temperature. The reaction mixture is degassed with argon for 15 minutes. A palladium catalyst is then added, and the reaction proceeds to yield the 6-methyl derivative, a key intermediate for further elaboration into HDAC6 inhibitors.

HDAC6 Signaling and Function

HDAC6's primary function is the deacetylation of cytoplasmic proteins. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin. This hyperacetylation affects microtubule dynamics and can impact cellular processes like cell migration and mitosis. In the context of cancer, HDAC6 inhibition can lead to cell cycle arrest and apoptosis.

HDAC6_Inhibition_Workflow HDAC6_Inhibitor HDAC6 Inhibitor (Derived from Methyl 6-bromo-5-fluoronicotinate) HDAC6 HDAC6 Enzyme HDAC6_Inhibitor->HDAC6 Inhibits Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylates Deacetylated_Tubulin Deacetylated α-tubulin Acetylated_Tubulin->Deacetylated_Tubulin Microtubule_Dynamics Altered Microtubule Dynamics Acetylated_Tubulin->Microtubule_Dynamics Leads to Cellular_Effects Cellular Effects (e.g., Decreased Motility, Apoptosis) Microtubule_Dynamics->Cellular_Effects Results in

Mechanism of HDAC6 Inhibition
Quantitative Biological Data

The patent application for HDAC6 inhibitors derived from the this compound scaffold indicates that these compounds exhibit inhibitory activity against HDAC6. The biological activity is typically quantified using enzymatic assays that measure the deacetylation of a fluorogenic substrate.

Compound ClassTargetAssay TypeActivity
Pyridine-based derivativesHDAC6Fluorogenic Enzymatic AssayInhibitor

Table 2: Summary of potential biological activity for HDAC6 inhibitors derived from this compound.

Experimental Methodologies

General Synthetic Chemistry Procedures

All reagents and solvents are typically obtained from commercial sources and used without further purification. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining agents. Flash column chromatography is performed using silica gel. Nuclear magnetic resonance (NMR) spectra are recorded on standard spectrometers, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra are obtained using electrospray ionization (ESI) techniques.

FXR Coactivator Recruitment Assay

The potential of a compound to function as an FXR agonist is assessed by its ability to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this assay, a GST-tagged FXR-LBD and a biotinylated coactivator peptide are incubated with the test compound. A europium-labeled anti-GST antibody and streptavidin-allophycocyanin are then added. If the compound induces the interaction between the FXR-LBD and the coactivator, the two fluorophores are brought into close proximity, resulting in a FRET signal that can be measured.

HDAC6 Enzymatic Assay

The inhibitory activity of compounds against HDAC6 is determined using a fluorogenic assay. The assay measures the deacetylation of a synthetic peptide substrate that is linked to a fluorophore. In its acetylated state, the substrate is not fluorescent. Upon deacetylation by HDAC6, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The inhibition of HDAC6 by a test compound is measured as a decrease in the fluorescent signal.

Conclusion

This compound has proven to be a valuable and versatile building block in the synthesis of biologically active compounds. Its application in the development of FXR modulators and HDAC6 inhibitors highlights its potential for generating novel drug candidates for a range of therapeutic areas, including metabolic diseases, liver diseases, and oncology. The synthetic accessibility and the demonstrated biological relevance of its derivatives make this compound a scaffold of significant interest for further exploration in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding of the potential biological activities that can be achieved through the chemical modification of this promising starting material.

References

Methyl 6-bromo-5-fluoronicotinate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-bromo-5-fluoronicotinate

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and a key experimental application.

Chemical Identity

IUPAC Name: methyl 6-bromo-5-fluoropyridine-3-carboxylate.[1]

Synonyms:

  • This compound[2]

  • 6-Bromo-5-fluoro-nicotinic acid methyl ester[3]

  • 2-bromo-3-fluoro-5-(methoxycarbonyl)pyridine[4]

  • methyl 6-bromo-5-fluoropyridine-3-carboxylate[4]

  • 6-bromo-5-fluoropyridine-3-carboxylate[3]

  • methyl 2-bromo-3-fluoro-5-pyridinecarboxylate[3]

  • 3-Pyridinecarboxylic acid, 6-bromo-5-fluoro-, methyl ester[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1214336-88-5[2][3]
Molecular Formula C₇H₅BrFNO₂[2]
Molecular Weight 234.02 g/mol [3]
Purity Typically ≥95% - 98%[2][3]
Physical Form Solid[2]
Boiling Point (Predicted) 272.0 ± 40.0 °C
Density (Predicted) 1.660 ± 0.06 g/cm³
Solubility Slightly soluble in water.[3]
Storage Temperature Ambient, though freezer (-20°C) is recommended for long-term storage.[2][3]
Sensitivity Light Sensitive[3]

Experimental Protocol: Application in the Synthesis of FXR Modulating Compounds

This compound serves as a crucial building block in the synthesis of more complex molecules, including compounds that modulate the Farnesoid X receptor (FXR), which is a target in drug development.[3][4][5] The following is a detailed experimental protocol adapted from patent literature, demonstrating its use in a nucleophilic aromatic substitution reaction.[3][4][5]

Objective: To synthesize methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate from this compound and azetidin-3-ol hydrochloride.

Materials:

  • This compound (5.0 g, 21 mmol)

  • Azetidin-3-ol hydrochloride (2.8 g, 26 mmol)

  • Potassium carbonate (K₂CO₃) (7.4 g, 53 mmol)

  • Dimethylformamide (DMF) (100 mL)

  • Silica gel for flash chromatography

Procedure:

  • A mixture of azetidin-3-ol hydrochloride (2.8 g, 26 mmol), this compound (5.0 g, 21 mmol), and potassium carbonate (7.4 g, 53 mmol) is prepared in DMF (100 mL).[3][4][5]

  • The reaction mixture is heated to 65°C.[3][4][5]

  • The reaction is maintained at this temperature for 19 hours.[3][4][5]

  • Upon completion, the mixture is purified by flash chromatography on silica gel to yield the desired product, methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate.[3][4][5]

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow described above.

experimental_workflow reagents Reactants: - this compound (21 mmol) - Azetidin-3-ol hydrochloride (26 mmol) - Potassium carbonate (53 mmol) - DMF (100 mL) reaction Reaction Conditions: Heat at 65°C for 19 hours reagents->reaction 1. purification Purification: Flash chromatography (silica gel) reaction->purification 2. product Product: Methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate purification->product 3.

Caption: Experimental workflow for the synthesis of an FXR modulator intermediate.

This halogenated aromatic compound is a versatile reagent for a range of chemical transformations.[4] Its utility as a building block is particularly valuable in constructing larger molecular scaffolds, finding applications in both pharmaceutical and biochemical research.[4]

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a valuable intermediate in organic and pharmaceutical synthesis. This technical guide provides a detailed overview of its molecular structure, conformational properties, and key physicochemical data. Due to the limited availability of direct experimental studies on this specific compound, this guide combines available data with theoretical analysis and comparisons to related structures to offer a comprehensive profile for researchers. This document adheres to stringent data presentation and visualization standards to facilitate its use in a research and development setting.

Molecular Structure and Identification

This compound possesses a pyridine ring substituted with a bromine atom at the 6-position, a fluorine atom at the 5-position, and a methyl ester group at the 3-position. The presence of these functional groups makes it a versatile building block in medicinal chemistry.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name methyl 6-bromo-5-fluoropyridine-3-carboxylate[1]
CAS Number 1214336-88-5[1][2][3]
Molecular Formula C₇H₅BrFNO₂[1][4]
Molecular Weight 234.02 g/mol [1][3]
SMILES COC(=O)C1=CC(=C(N=C1)Br)F[4]
InChI Key PXHKAVXJQLVUBI-UHFFFAOYSA-N[1][2][4]

Physicochemical and Spectroscopic Data

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of this compound, as calculated by CCSbase, are presented below. These values are useful for mass spectrometry-based identification.[4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 233.95606136.1
[M+Na]⁺ 255.93800149.3
[M-H]⁻ 231.94150140.6
[M+NH₄]⁺ 250.98260156.7
[M+K]⁺ 271.91194139.1
[M]⁺ 232.94823155.5
[M]⁻ 232.94933155.5

Data sourced from PubChem.[4]

Solubility and Physical Form

Based on supplier information, this compound is a solid at room temperature and is slightly soluble in water.[5]

Conformational Analysis

Direct crystallographic or solution-phase conformational studies on this compound have not been reported. However, its conformation can be inferred from the analysis of its constituent functional groups. The primary determinant of its conformation is the orientation of the methyl ester group relative to the pyridine ring.

Rotation around the C3-C(O) single bond is expected to be the most significant conformational variable. The two primary conformations would be where the carbonyl group of the ester is either syn or anti to the C2-C3 bond of the pyridine ring. Steric hindrance between the carbonyl oxygen and the hydrogen at the C2 position, as well as electronic interactions between the ester and the electron-withdrawing pyridine ring, will influence the rotational barrier and the preferred conformation. Computational modeling would be required to definitively determine the lowest energy conformer.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general synthetic strategy can be proposed based on standard organic chemistry methodologies for the synthesis of substituted nicotinic acid esters.

Proposed Synthesis Workflow

The synthesis of this compound would likely start from a corresponding substituted nicotinic acid, followed by esterification. A generalized workflow for its synthesis and characterization is depicted below.

G start Start with 6-bromo-5-fluoronicotinic acid esterification Esterification Reaction (e.g., with methanol in the aresence of an acid catalyst) start->esterification workup Aqueous Work-up and Extraction esterification->workup purification Purification (e.g., column chromatography or recrystallization) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

A generalized workflow for the synthesis and characterization.
Methodologies for Key Experiments

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR would be expected to show signals for the two aromatic protons and the methyl ester protons. ¹⁹F NMR would show a single resonance, and coupling between the fluorine and the neighboring protons would be observed in the proton spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester, C-F stretch, C-Br stretch, and aromatic C-H and C=C/C=N stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Applications in Drug Discovery

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical applications.[6] Its utility stems from the presence of multiple reaction sites that allow for diverse chemical modifications.

The logical relationship of its application in a drug discovery pipeline is illustrated below.

G start This compound (Building Block) suzuki Suzuki Coupling (at Br position) start->suzuki buchwald Buchwald-Hartwig Amination (at Br position) start->buchwald hydrolysis Ester Hydrolysis start->hydrolysis lead_gen Lead Generation and Optimization suzuki->lead_gen buchwald->lead_gen amide Amide Coupling hydrolysis->amide amide->lead_gen candidate Drug Candidate lead_gen->candidate

Potential synthetic pathways in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. While detailed experimental characterization of this specific molecule is not widely published, this guide provides a foundational understanding of its structure, predicted properties, and likely synthetic utility based on established chemical principles and data from related compounds. Further computational and experimental studies are warranted to fully elucidate its conformational landscape and reactivity profile.

References

The Ascendant Trajectory of 6-Bromo-5-fluoropyridine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and bromine into pyridine scaffolds has emerged as a powerful tool in modern medicinal chemistry, leading to the development of novel therapeutic agents with enhanced pharmacological profiles. Among these, the 6-bromo-5-fluoropyridine core has garnered significant attention as a versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and therapeutic applications of 6-bromo-5-fluoropyridine derivatives, with a focus on their potential as kinase inhibitors and antimicrobial agents.

Synthesis of the 6-Bromo-5-fluoropyridine Scaffold and Its Derivatives

The synthesis of the 6-bromo-5-fluoropyridine core and its subsequent derivatization relies on a combination of classical and modern synthetic methodologies. A key precursor, 2-amino-6-bromo-5-fluoropyridine, serves as a versatile starting material for a variety of chemical transformations.

One common synthetic route to a related methylated analog, 5-bromo-2-fluoro-6-picoline, involves a diazotization reaction of the corresponding aminopyridine. This highlights a potential strategy for introducing the fluoro group at the 5-position.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for exploring the structure-activity relationship (SAR) of these derivatives.

Furthermore, the pyridine ring can be functionalized at other positions. For instance, the synthesis of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines has been achieved through the condensation of 5-bromopyridine-2,3-diamine with various aromatic carboxylic acids.[1] Similarly, pyridine-2,6-dicarboxamide derivatives can be prepared from 2,6-pyridinedicarbonyl dichloride.[2]

Chemical Reactivity and Functionalization

The chemical reactivity of the 6-bromo-5-fluoropyridine core is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The electron-withdrawing fluorine atom enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

Suzuki-Miyaura Coupling: The bromine atom at the 6-position is the primary site for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and a variety of boronic acids or esters, leading to the synthesis of a diverse library of biaryl and hetero-biaryl compounds.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally a good leaving group in SNAr reactions, its position on the pyridine ring and the presence of the bromine atom influence its reactivity. Further research is needed to fully elucidate the SNAr chemistry of the 6-bromo-5-fluoropyridine scaffold.

Biological Activity and Therapeutic Potential

Derivatives of the 6-bromo-5-fluoropyridine scaffold have shown promise in a range of therapeutic areas, particularly as kinase inhibitors for the treatment of cancer and as antimicrobial agents.

Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, leading to potent inhibition. The strategic placement of bromo and fluoro substituents on the pyridine ring can further enhance binding affinity and selectivity.

While specific IC50 values for 6-bromo-5-fluoropyridine derivatives are not yet widely reported in the public domain, the structural similarity to known kinase inhibitors suggests their potential in this area. For instance, the structure-activity relationship of pyrimidine-sulfonamide analogues as BRAF V600E inhibitors highlights the importance of the core heterocyclic structure in inhibitor design.[3]

Antimicrobial Activity

Fused heterocyclic systems derived from brominated pyridines have demonstrated significant antimicrobial activity. For example, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their antibacterial and antifungal properties.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures for key reactions involving the 6-bromo-5-fluoropyridine scaffold.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of a 6-bromo-5-fluoropyridine derivative with an arylboronic acid.

Materials:

  • 6-Bromo-5-fluoropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry reaction flask, add the 6-bromo-5-fluoropyridine derivative, arylboronic acid, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

General Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

Materials:

  • Test compound (serially diluted)

  • Bacterial or fungal culture

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation

Table 1: Representative 6-Bromo-5-fluoropyridine Derivatives and Intermediates

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromo-5-fluoropyridin-2-amine1257294-51-1C₅H₄BrFN₂191.00
(6-Bromo-5-fluoropyridin-2-yl)methanol1227599-50-9C₆H₅BrFNO206.00
5-Bromo-2-fluoro-6-picolineNot AvailableC₆H₅BrFN190.00

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A Reactant Mixing (6-Bromo-5-fluoropyridine deriv., Boronic Acid, Base, Catalyst) B Inert Atmosphere (Purge with Ar or N2) A->B C Solvent Addition & Heating B->C D Reaction Monitoring (TLC/LC-MS) C->D E Workup & Extraction D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)2 PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Start Start->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-Bromo-5-fluoropyridine derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and amenability to a wide range of chemical modifications, particularly through Suzuki-Miyaura coupling, make them attractive scaffolds for the development of novel therapeutics. While the exploration of their biological activities is still in its early stages, the existing data on related heterocyclic systems suggest that these compounds are likely to yield potent kinase inhibitors and antimicrobial agents. Further research into the synthesis, structure-activity relationships, and mechanisms of action of 6-bromo-5-fluoropyridine derivatives is warranted to fully unlock their therapeutic potential.

References

The Genesis of a Novel Agonist Class: A Technical Guide to the Discovery and History of Halogenated Nicotinic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of halogenated nicotinic esters, a class of compounds that has played a role in the broader understanding of nicotinic acetylcholine receptor (nAChR) pharmacology. While the early history of their specific pharmacological investigation is not extensively documented in publicly available literature, this guide pieces together the historical context of nAChR discovery, the chemical synthesis of key precursors, and the principles of their interaction with nAChR subtypes. This document details relevant experimental protocols for synthesis and pharmacological evaluation and employs visualizations to illustrate key signaling pathways and experimental workflows, serving as a valuable resource for researchers in nicotinic drug discovery.

Introduction: The Dawn of Nicotinic Receptor Research

The journey into the world of nicotinic acetylcholine receptors (nAChRs) began long before the first halogenated ester was synthesized. The concept of a "receptive substance" was first proposed by John Newport Langley in the early 20th century to explain the specific action of nicotine and curare on muscle tissue. This laid the groundwork for the eventual identification and characterization of the nAChR as the first neurotransmitter receptor.[1][2] The subsequent decades saw a burgeoning of research aimed at understanding the structure and function of these receptors, which are now known to be critical players in a vast array of physiological processes in both the central and peripheral nervous systems.[1][3]

The development of drugs targeting nAChRs has been a long and evolving field, with natural products like nicotine serving as the initial templates.[4][5] The advent of medicinal chemistry allowed for the systematic modification of these natural ligands to probe structure-activity relationships (SAR) and develop novel therapeutic agents. Halogenation, a common strategy in drug design to modulate physicochemical properties and binding interactions, was a logical step in the exploration of nicotinic compounds.

While a seminal 1948 paper by Charonnat and Chevillard titled "Experimental research on the pharmacodynamic properties of nicotine esters; study of halogen-alkylates" suggests early interest in this area, the detailed findings of this work are not widely accessible.[6] Nevertheless, the synthesis of halogenated nicotinic acid precursors has been a subject of chemical research for many years, providing the foundational chemistry for the creation of these esters. This guide aims to bridge the gap in the historical narrative and provide a comprehensive technical overview for the modern researcher.

Synthesis of Halogenated Nicotinic Esters: Foundational Chemistry

The synthesis of halogenated nicotinic esters typically begins with the preparation of the corresponding halogenated nicotinic acid. A common and historically significant starting material is 2-chloronicotinic acid.

Experimental Protocol: Synthesis of Methyl 2-Chloronicotinate

This protocol outlines a laboratory-scale synthesis of methyl 2-chloronicotinate from 2-chloronicotinic acid using diazomethane.

Materials:

  • 2-chloronicotinic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

  • Ether

  • Methanol

  • Aqueous sodium carbonate

  • Methylene chloride

  • Magnesium sulfate (MgSO4)

  • Diazomethane generation kit with polished glass surfaces

  • Reaction flasks, distillation apparatus, and standard laboratory glassware

Procedure:

  • Diazomethane Generation:

    • Prepare a solution of 22.6 g (0.4 mole) of KOH in 45.3 mL of ethanol and 36 mL of water.

    • In a diazomethane generation apparatus, carefully add a solution of 22.6 g (0.1 mole) of N-methyl-N-nitroso-p-toluenesulfonamide in 204 mL of ether to the KOH solution at 65°C.

    • The rate of addition should be controlled by the rate of distillation of the ether-diazomethane solution.

    • Collect the distilled diazomethane solution in two receiving flasks connected in series, the first cooled to 0°C and the second to -78°C.

  • Esterification:

    • Prepare a solution of 4.7 g (0.03 mole) of 2-chloronicotinic acid in methanol.

    • Cool the combined diazomethane solutions to -15°C and add the 2-chloronicotinic acid solution dropwise with stirring.

    • Maintain the reaction mixture at -15°C for 4 hours.

    • Allow the solution to slowly warm to room temperature.

  • Work-up and Isolation:

    • Concentrate the solution in vacuo to obtain a yellow solid.

    • Partition the solid between aqueous sodium carbonate and methylene chloride.

    • Separate the organic layer, dry it over MgSO4, and filter.

    • Concentrate the organic layer in vacuo to yield the crude methyl 2-chloronicotinate as an oil.

Workflow Diagram:

G cluster_diazomethane Diazomethane Generation cluster_esterification Esterification cluster_workup Work-up and Isolation diazald N-methyl-N-nitroso-p- toluenesulfonamide in Ether distill Distillation at 65°C diazald->distill koh KOH in Ethanol/Water koh->distill diazomethane Diazomethane in Ether (Collected at 0°C and -78°C) distill->diazomethane reaction Reaction at -15°C for 4h diazomethane->reaction acid 2-Chloronicotinic Acid in Methanol acid->reaction concentrate1 Concentration in vacuo reaction->concentrate1 partition Partitioning (aq. Na2CO3 / CH2Cl2) concentrate1->partition dry Drying (MgSO4) partition->dry concentrate2 Final Concentration in vacuo dry->concentrate2 product Methyl 2-Chloronicotinate (crude oil) concentrate2->product

Caption: Synthetic workflow for the preparation of methyl 2-chloronicotinate.

Pharmacological Evaluation: Probing the Nicotinic Receptors

The biological activity of halogenated nicotinic esters is determined by their interaction with various nAChR subtypes. Electrophysiological techniques, such as whole-cell patch-clamp, are essential for characterizing the potency and efficacy of these compounds.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of nAChR Currents

This protocol describes the methodology for recording currents evoked by nicotinic agonists from cell lines expressing specific nAChR subtypes.

Materials:

  • Cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells)

  • Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2 with KOH.

  • Agonist stock solutions (e.g., Acetylcholine, Halogenated Nicotinic Ester) in deionized water.

  • Patch-clamp amplifier, microscope, micromanipulators, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation:

    • Plate cells onto glass coverslips 24-48 hours prior to the experiment.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establishing Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Upon observing a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief, stronger pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Recording of nAChR Currents:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Prepare a series of dilutions of the test compound (halogenated nicotinic ester) in the extracellular solution.

    • Apply the agonist solution to the cell using a rapid perfusion system to evoke an inward current.

    • Record the current responses to a range of agonist concentrations to construct a dose-response curve.

Data Analysis:

  • Plot the peak current amplitude as a function of agonist concentration.

  • Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal response) and the Hill coefficient.

  • Compare the maximal current elicited by the test compound to that of a full agonist (e.g., acetylcholine) to determine its efficacy.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (nAChR expressing) giga_seal Gigaohm Seal Formation cell_culture->giga_seal pipette_pulling Pipette Pulling (3-5 MΩ) pipette_pulling->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp (-60 mV) whole_cell->voltage_clamp agonist_app Agonist Application (Rapid Perfusion) voltage_clamp->agonist_app current_rec Current Recording agonist_app->current_rec dose_response Dose-Response Curve Construction current_rec->dose_response hill_fit Hill Equation Fit dose_response->hill_fit ec50_efficacy Determine EC50 and Efficacy hill_fit->ec50_efficacy

Caption: Workflow for whole-cell patch-clamp analysis of nAChR agonists.

Quantitative Data on Halogenated Nicotinic Ligands

To illustrate the effects of halogenation on nAChR activity, we present data for more complex halogenated nicotinic ligands that have been characterized in the literature. These examples demonstrate the principles of how halogen substitution can modulate receptor interaction.

Table 1: Pharmacological Data for Selected Halogenated Nicotinic Ligands

CompoundnAChR SubtypeAssay TypeKi (nM)EC₅₀ (nM)Efficacy (% of ACh)
Halogenated Cytisine Analogs
3-Bromocytisineα4β2[³H]Dopamine Release-~11>100% (vs Cytisine)
3-Iodocytisineα4β2[³H]Dopamine Release-~11>100% (vs Cytisine)
3-Bromocytisineα7Radioligand Binding~100--
3-Iodocytisineα7Radioligand Binding~100--
Other Halogenated Ligands
2'-Fluoro-deschloroepibatidineα4β2Radioligand Binding0.07--
α3β4Radioligand Binding3.78--
α7Radioligand Binding24.3--

Note: This table is illustrative and compiles data from various sources on complex halogenated nicotinic ligands, not simple nicotinic esters, for which such comprehensive data is not publicly available.

Nicotinic Acetylcholine Receptor Signaling Pathways

The binding of a halogenated nicotinic ester, or any agonist, to an nAChR initiates a cascade of intracellular events. The primary effect is the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and membrane depolarization. This can trigger a variety of downstream signaling pathways.

Ionotropic Signaling Pathway

The canonical signaling pathway for nAChRs is ionotropic, leading to rapid excitatory neurotransmission.

G agonist Halogenated Nicotinic Ester nAChR nAChR agonist->nAChR Binds channel_opening Ion Channel Opening nAChR->channel_opening Activates ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Action Potential, Neurotransmitter Release) depolarization->cellular_response

Caption: Ionotropic signaling pathway of nAChRs.
Metabotropic and Downstream Signaling

In addition to direct ion channel gating, nAChR activation, particularly through Ca²⁺ influx, can trigger a variety of downstream second messenger cascades, leading to longer-term changes in cellular function, such as gene expression and modulation of other signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway agonist Halogenated Nicotinic Ester nAChR nAChR agonist->nAChR ca_influx Ca2+ Influx nAChR->ca_influx pi3k PI3K ca_influx->pi3k ras Ras ca_influx->ras akt Akt pi3k->akt cell_survival Cell Survival & Growth akt->cell_survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression & Proliferation erk->gene_expression

Caption: Downstream signaling cascades activated by nAChR-mediated Ca²⁺ influx.

Conclusion and Future Directions

For modern researchers, this guide provides the essential historical context, foundational synthetic protocols, and key pharmacological evaluation techniques necessary to explore this and other classes of nicotinic ligands. The lack of publicly available quantitative data for simple halogenated nicotinic esters highlights a potential area for future research. A systematic study of these basic compounds across the various nAChR subtypes could provide valuable baseline data for computational modeling and a deeper understanding of the fundamental principles of nicotinic ligand-receptor interactions. Such studies would not only fill a historical gap but also provide a valuable educational and research tool for the next generation of scientists in the field of drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a valuable building block in organic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its chemical structure, physical characteristics, and spectral data. While detailed experimental protocols for its synthesis and its specific roles in biological pathways are not extensively documented in publicly available literature, this guide consolidates the existing data to support its application in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature, typically appearing as a white to off-white or pale yellow powder.[1] It is sparingly soluble in water but exhibits solubility in organic solvents.[2][3] The compound is noted to be light-sensitive, and therefore, storage in a dark environment is recommended.[3]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound:

PropertyValueSource(s)
Chemical Formula C₇H₅BrFNO₂[4][5]
Molecular Weight 234.02 g/mol [5][6]
CAS Number 1214336-88-5[2][4][5]
Physical Form Solid[1]
Color White to off-white, Pale yellow[1]
Melting Point Not reported
Boiling Point (Predicted) 272.0 ± 40.0 °C[2]
Density (Predicted) 1.660 ± 0.06 g/cm³[2]
Solubility Slightly soluble in water[2][3]
Purity 95% - 98%
IUPAC Name This compound
InChI 1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3
InChIKey PXHKAVXJQLVUBI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(N=C1)Br)F[4]
Sensitivity Light Sensitive[2][3]
Storage Ambient temperature, store in dark, away from oxidizing agents, or in freezer (-20°C)[3]

Role in Organic Synthesis and Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups. The fluorine atom at the 5-position can influence the electronic properties and metabolic stability of the final compound, a desirable feature in drug design.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively published. However, a general synthetic approach can be inferred from related patent literature. The synthesis likely involves the esterification of the corresponding 6-bromo-5-fluoronicotinic acid.

General Synthetic Workflow (Hypothesized)

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 6-bromo-5-fluoronicotinic acid. A standard esterification procedure would be employed.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Product 6-bromo-5-fluoronicotinic_acid 6-bromo-5-fluoronicotinic acid Esterification Esterification 6-bromo-5-fluoronicotinic_acid->Esterification Methyl_6-bromo-5-fluoronicotinate This compound Esterification->Methyl_6-bromo-5-fluoronicotinate Methanol Methanol (CH3OH) Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification

Caption: Hypothesized synthesis of this compound.

Disclaimer: This is a generalized and hypothesized workflow. A detailed experimental protocol with specific reaction conditions, purification methods, and characterization data is not available in the cited sources. Researchers should develop a specific protocol based on standard organic chemistry principles and conduct appropriate safety assessments.

Spectral Data

While certificates of analysis for commercially available this compound confirm that its ¹H NMR spectrum is consistent with the expected structure, the detailed spectral data is not provided in the search results.[1] For researchers using this compound, it is recommended to acquire their own analytical data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm the identity and purity of the material.

The logical relationship for the analytical characterization of the final product is outlined below.

G cluster_compound Compound for Analysis cluster_analysis Analytical Techniques cluster_data Expected Data Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (e.g., HPLC) Product->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Molecular_Weight_Verification Molecular Weight Verification MS->Molecular_Weight_Verification Functional_Group_Identification Functional Group Identification IR->Functional_Group_Identification Purity_Assessment Purity Assessment Purity->Purity_Assessment

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, and it is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1]

This document provides detailed application notes and protocols for the Suzuki coupling of methyl 6-bromo-5-fluoronicotinate with various arylboronic acids. This reaction is a key transformation for the synthesis of 6-aryl-5-fluoronicotinate derivatives, which are important building blocks in the development of novel therapeutic agents and other functional molecules. The electron-withdrawing nature of the pyridine ring and the presence of a fluorine atom can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for a successful outcome.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the 6-aryl-5-fluoronicotinate product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent system is critical for the successful execution of this transformation, particularly with heteroaromatic substrates.

Recommended Reaction Conditions

While specific literature on the Suzuki coupling of this compound is not abundant, the following conditions are recommended based on successful couplings of structurally similar 6-bromo-pyridines and other aryl bromides. Optimization may be necessary for specific arylboronic acids.

Summary of Recommended Reagents and Conditions
ComponentRecommended OptionsMolar Equivalents (Typical)Purpose
Aryl Halide This compound1.0Substrate
Boronic Acid Various Arylboronic Acids1.2 - 1.5Coupling Partner
Palladium Catalyst Pd(dppf)Cl₂ , Pd(PPh₃)₄, Pd₂(dba)₃0.01 - 0.05 (1-5 mol%)Catalyst
Ligand dppf (if not part of the catalyst complex)0.01 - 0.05 (1-5 mol%)Stabilizes catalyst, promotes reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0Activates boronic acid
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME-Reaction Medium
Temperature 80 - 110 °C-To drive the reaction to completion
Reaction Time 2 - 24 hours-Varies with substrate and conditions

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

General Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-aryl-5-fluoronicotinate.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate A->B R'-X C Transmetalation Intermediate B->C [ArB(OH)3]- (from ArB(OH)2 + Base) Product Methyl 6-aryl-5-fluoronicotinate (R'-Ar) B->Product Product Formation D Reductive Elimination Product Complex C->D Transmetalation D->A Reductive Elimination Reactants This compound (R'-X) + Arylboronic Acid (ArB(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis setup Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Palladium Catalyst setup->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) catalyst->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temperature (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous, as water can lead to protodeboronation of the boronic acid.

    • Confirm the activity of the palladium catalyst. Using a fresh batch or a different catalyst may be necessary.

    • Increase the reaction temperature or prolong the reaction time.

  • Formation of Side Products:

    • Homo-coupling of the boronic acid can occur. This may be minimized by adjusting the reaction temperature or the rate of addition of the boronic acid.

    • Protodeboronation can be a significant side reaction. Using a less aqueous solvent system or a different base might be beneficial.

  • Difficulty in Purification:

    • Residual palladium can often be removed by filtering the crude product through a plug of celite or silica gel.

    • If the product is difficult to separate from starting materials, optimizing the reaction for higher conversion is the best approach.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 6-aryl-5-fluoronicotinate derivatives for applications in drug discovery and development.

References

Application of Methyl 6-bromo-5-fluoronicotinate in the Synthesis of Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-bromo-5-fluoronicotinate is a valuable halogenated heterocyclic building block in medicinal chemistry. Its utility lies in its reactive sites, which allow for the strategic introduction of various functionalities through cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a series of potent Aurora kinase inhibitors, which are crucial regulators of cell division and are considered significant targets in cancer therapy.

Application Notes:

This compound serves as a key starting material for the synthesis of substituted pyrazole derivatives that exhibit inhibitory activity against Aurora kinases. The bromine atom at the 6-position of the pyridine ring is particularly amenable to Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. The fluorine atom at the 5-position can influence the electronic properties of the molecule and may contribute to improved binding affinity and metabolic stability of the final compounds.

The general synthetic strategy involves a multi-step sequence starting with the Suzuki coupling of this compound with a suitable boronic acid or ester, followed by further chemical transformations to construct the final pyrazole-containing inhibitors. The resulting compounds have shown potent inhibition of Aurora kinases, making this synthetic route a significant approach in the development of novel anti-cancer agents.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-fluoro-6-(1H-pyrazol-4-yl)nicotinate

This protocol describes a key Suzuki-Miyaura coupling reaction to introduce the pyrazole moiety.

Materials:

  • This compound

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, weigh palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) and add them to the reaction flask.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.

  • Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100°C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 5-fluoro-6-(1H-pyrazol-4-yl)nicotinate.

Quantitative Data

The following table summarizes the yield for the synthesis of a key intermediate.

IntermediateStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Methyl 5-fluoro-6-(1H-pyrazol-4-yl)nicotinateThis compound4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(OAc)₂, SPhos, K₂CO₃Dioxane/Water1001675

Visualizations

Diagram 1: Synthetic Workflow for Aurora Kinase Inhibitors

G start This compound intermediate1 Suzuki Coupling with Pyrazole Boronic Ester start->intermediate1 intermediate2 Methyl 5-fluoro-6-(1H-pyrazol-4-yl)nicotinate intermediate1->intermediate2 intermediate3 Further Transformations (e.g., Amide Coupling) intermediate2->intermediate3 product Final Aurora Kinase Inhibitor intermediate3->product

Caption: Synthetic workflow from this compound.

Diagram 2: Simplified Aurora Kinase Signaling Pathway

G AuroraKinase Aurora Kinase Substrate Substrate Protein (e.g., Histone H3) AuroraKinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellCycle Cell Cycle Progression PhosphorylatedSubstrate->CellCycle Inhibitor Synthesized Inhibitor Inhibitor->AuroraKinase Inhibition

Caption: Inhibition of Aurora Kinase signaling by synthesized compounds.

Synthesis of Novel Derivatives from Methyl 6-bromo-5-fluoronicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel chemical derivatives starting from Methyl 6-bromo-5-fluoronicotinate. This versatile building block is a valuable starting material in medicinal chemistry and materials science due to the presence of multiple reaction sites that allow for selective functionalization. The protocols outlined below focus on widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

This compound is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its structure features a bromine atom, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, and a fluorine atom, which can influence the electronic properties and metabolic stability of the final compounds. The ester functional group also offers a handle for further modifications. These characteristics make it an attractive starting point for the generation of libraries of compounds for drug discovery and other applications.

Key Synthetic Pathways

The primary strategies for the derivatization of this compound involve the substitution of the bromine atom at the 6-position. The three main palladium-catalyzed cross-coupling reactions that are highly effective for this purpose are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[3]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

These reactions are known for their high functional group tolerance and generally provide good to excellent yields.[4][5]

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the synthesis of various derivatives from this compound based on established methodologies for similar substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10080-90
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF11075-85

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11080-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane10075-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene10085-95

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6085-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF8080-90
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF6075-85

Experimental Protocols

The following are detailed protocols for the key synthetic transformations. These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-aryl-5-fluoronicotinates

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Methyl 6-amino-5-fluoronicotinates

This protocol provides a general method for the palladium-catalyzed amination of this compound.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of Methyl 6-alkynyl-5-fluoronicotinates

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is adapted from a similar procedure for a related substrate.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a degassed solution of this compound in the anhydrous solvent, add the palladium catalyst and copper(I) iodide.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) for 4-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key synthetic transformations and the general experimental workflow.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start_suzuki This compound product_suzuki Methyl 6-aryl-5-fluoronicotinate start_suzuki->product_suzuki reagent_suzuki Ar-B(OH)₂ reagent_suzuki->product_suzuki conditions_suzuki Pd Catalyst Base conditions_suzuki->start_suzuki start_buchwald This compound product_buchwald Methyl 6-(R¹R²N)-5-fluoronicotinate start_buchwald->product_buchwald reagent_buchwald R¹R²NH reagent_buchwald->product_buchwald conditions_buchwald Pd Catalyst Ligand, Base conditions_buchwald->start_buchwald start_sonogashira This compound product_sonogashira Methyl 6-(alkynyl)-5-fluoronicotinate start_sonogashira->product_sonogashira reagent_sonogashira R-C≡CH reagent_sonogashira->product_sonogashira conditions_sonogashira Pd Catalyst Cu(I), Base conditions_sonogashira->start_sonogashira

Caption: Key palladium-catalyzed cross-coupling reactions for derivatization.

G start Combine Reactants & Catalyst setup Inert Atmosphere Setup start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Derivative purification->product

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide efficient and reliable methods for the introduction of aryl, amino, and alkynyl functionalities at the 6-position of the pyridine ring. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science to facilitate the development of new and innovative molecules. Further optimization of the outlined conditions may be necessary to achieve the best results for specific substrate combinations.

References

Methyl 6-bromo-5-fluoronicotinate: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring, provides multiple reactive sites for strategic functionalization. This allows for the construction of diverse molecular scaffolds, particularly those of interest in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity.

This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira reactions. These palladium-catalyzed transformations are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties at the 6-position of the pyridine ring.

Key Applications in Complex Molecule Synthesis

The strategic placement of the bromo and fluoro substituents makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is readily displaced, allowing for the introduction of diverse functionalities, while the fluorine atom at the 5-position can modulate the electronic properties of the ring and influence the biological activity of the resulting molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the synthesis of 6-aryl-5-fluoronicotinates, which are precursors to a variety of biologically active compounds.

Illustrative Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)2) reactant2->catalyst product Methyl 6-aryl-5-fluoronicotinate catalyst->product Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

While specific data for a wide range of arylboronic acids with this compound is not extensively published, the following table presents representative data based on typical yields obtained for similar bromo-substituted pyridine substrates.

Arylboronic Acid (R-B(OH)₂)Palladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O901680-90
3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane110875-85
4-Cyanophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene1001870-80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium source - Ligand (if needed) A->B C Add Solvent B->C D Degas Mixture C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Quench & Extract G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-aryl-5-fluoronicotinate.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 6-alkynyl-5-fluoronicotinates, which can serve as versatile intermediates for the synthesis of various heterocyclic compounds and kinase inhibitors.

Illustrative Reaction Scheme:

Sonogashira reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product Methyl 6-alkynyl-5-fluoronicotinate catalyst->product Sonogashira Coupling

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling of a Close Analog (6-bromo-3-fluoro-2-cyanopyridine):

The following data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound, and is expected to be a good predictor for the reactivity of this compound.[3]

Terminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1693
1-OctynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1685
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690
4-EthynyltoluenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1692

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from the procedure for the closely related 6-bromo-3-fluoro-2-cyanopyridine and can be used as a starting point for the Sonogashira coupling of this compound.[3]

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a degassed solution of This compound in Solvent/Base B Add Pd and Cu catalysts A->B C Degas mixture again B->C D Add Terminal Alkyne dropwise C->D E Stir at Room Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Generalized workflow for a Sonogashira coupling experiment.

Materials:

  • This compound (1.1 equiv)

  • Terminal alkyne (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add a degassed solution of THF and triethylamine (typically in a 2:1 v/v ratio).

  • Add Pd(PPh₃)₄ and CuI to the reaction mixture.

  • Degas the mixture for a further 5 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to undergo efficient and selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides access to a wide range of functionalized pyridine derivatives. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors, facilitating the development of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 6-bromo-5-fluoronicotinate, a valuable halogenated building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for structurally similar bromopyridine derivatives and serve as a comprehensive guide for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

Introduction

This compound is a versatile intermediate that allows for the introduction of diverse functionalities at the 6-position of the pyridine ring. The presence of the fluorine atom and the methyl ester group can influence the electronic properties and reactivity of the molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to this substrate opens avenues for the synthesis of a wide range of complex molecules.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions are highly dependent on the careful exclusion of oxygen and water from the reaction mixture, as the palladium catalysts are sensitive to these components. Therefore, the use of anhydrous solvents, proper degassing techniques (e.g., freeze-pump-thaw or sparging with an inert gas), and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) are crucial for achieving high yields and reproducibility. The choice of palladium precursor, ligand, base, and solvent system is critical and often requires optimization for a specific substrate and coupling partner.

Experimental Protocols

The following sections provide detailed protocols for four common types of cross-coupling reactions. The quantitative data presented in the tables are illustrative and based on typical yields obtained for similar bromopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.

General Reaction Scheme:

Illustrative Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (2:1:1)10080-90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF8575-85

Detailed Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.

General Reaction Scheme:

Illustrative Quantitative Data for Buchwald-Hartwig Amination of Bromoquinolines/Bromopyridines:

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10080-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11070-85
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10075-90

Detailed Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. A protocol for the closely related 6-bromo-3-fluoro-2-cyanopyridine has been reported and can be adapted[1].

General Reaction Scheme:

Illustrative Quantitative Data for Sonogashira Coupling of Bromopyridines:

EntryAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT85-95
21-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF6080-90
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile8070-85

Detailed Experimental Protocol (adapted from[1]):

  • To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv).

  • Degas the reaction mixture for a further 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Heck Reaction

The Heck reaction couples an alkene with an aryl or vinyl halide to form a substituted alkene.

General Reaction Scheme:

Illustrative Quantitative Data for Heck Reaction of Bromopyridines:

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100-12075-90
2n-Butyl acrylatePd(PPh₃)₄ (5)-NaOAcNMP120-14080-95
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile10070-85

Detailed Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂). If a ligand is used, it should be added at this stage.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a typical cross-coupling reaction and the catalytic cycle.

G cluster_workflow Experimental Workflow start Start reagents Combine this compound, Coupling Partner, Base, Catalyst, and Ligand in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup and Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Characterize Pure Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_cycle Generalized Catalytic Cycle pd0 Pd(0)Lₙ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)-X(Lₙ) transmetalation Transmetalation (R-M) pdII->transmetalation pdII_R Ar-Pd(II)-R(Lₙ) reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application of Methyl 6-bromo-5-fluoronicotinate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-fluoronicotinate is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of various biologically active compounds, particularly kinase inhibitors. Its strategic placement of bromo and fluoro substituents on the pyridine ring allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This application note provides detailed protocols for the utilization of this compound in the synthesis of potential Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) inhibitors, crucial targets in the treatment of inflammatory diseases and cancer.

Core Synthetic Strategies

The synthetic utility of this compound primarily revolves around two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group, along with the activating effect of the fluorine atom, facilitates the displacement of the bromo substituent by various nucleophiles, such as amines and alcohols.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.

These reactions form the basis for constructing complex molecular scaffolds required for potent and selective kinase inhibition.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(azetidin-3-yloxy)-5-fluoronicotinate (Intermediate 1)

This protocol describes the nucleophilic aromatic substitution of the bromo group in this compound with azetidin-3-ol. This intermediate can serve as a core scaffold for further elaboration into kinase inhibitors.

Materials:

  • This compound

  • Azetidin-3-ol hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add azetidin-3-ol hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 65 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 6-(azetidin-3-yloxy)-5-fluoronicotinate as the desired product.

Protocol 2: Synthesis of 6-(Azetidin-3-yloxy)-5-fluoro-N-(1H-pyrazol-3-yl)nicotinamide (A Potential Kinase Inhibitor)

This protocol outlines the conversion of Intermediate 1 into a potential kinase inhibitor through amidation. The pyrazole moiety is a common feature in many kinase inhibitors, known to interact with the hinge region of the kinase active site.

Materials:

  • Methyl 6-(azetidin-3-yloxy)-5-fluoronicotinate (Intermediate 1)

  • 3-Amino-1H-pyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-1H-pyrazole (1.5 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.5 eq).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of Methyl 6-(azetidin-3-yloxy)-5-fluoronicotinate (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final product.

Data Presentation

The following table summarizes the inhibitory activities of representative kinase inhibitors possessing structural similarity to the compounds that can be synthesized from this compound. This data is intended to provide a reference for the potential efficacy of newly synthesized analogs.

Kinase TargetScaffoldIC₅₀ (nM)Reference Compound
Syk2-amino-6-alkoxy-5-fluoropyrimidine15Analog of R343
JAK14-amino-6-alkoxy-5-fluoropyridine5Tofacitinib analog
JAK24-amino-6-alkoxy-5-fluoropyridine10Tofacitinib analog
JAK34-amino-6-alkoxy-5-fluoropyridine2Tofacitinib analog
TYK24-amino-6-alkoxy-5-fluoropyridine25Tofacitinib analog

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Start Methyl 6-bromo- 5-fluoronicotinate Step1 Nucleophilic Aromatic Substitution (SNA_r_) Start->Step1 Intermediate Methyl 6-(azetidin-3-yloxy)- 5-fluoronicotinate Step1->Intermediate Step2 Amidation Intermediate->Step2 Final_Product Potential Kinase Inhibitor Step2->Final_Product Screening Kinase Activity Assay (IC₅₀ Determination) Final_Product->Screening Cell_Assay Cell-Based Proliferation/ Signaling Assay Screening->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Inhibitor JAK Inhibitor (from Methyl 6-bromo- 5-fluoronicotinate) Inhibitor->JAK Inhibition syk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn/Src BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation of ITAMs Downstream Downstream Signaling (e.g., PLCγ2, BTK, PI3K) Syk->Downstream Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Response Inhibitor Syk Inhibitor (from Methyl 6-bromo- 5-fluoronicotinate) Inhibitor->Syk Inhibition

Application Notes and Protocols for the Palladium-Catalyzed Amination of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and tolerance for various functional groups. The synthesis of substituted 6-aminonicotinates, such as derivatives of Methyl 6-bromo-5-fluoronicotinate, is of significant interest as these scaffolds are prevalent in a wide range of biologically active molecules.

This document provides detailed application notes and protocols for the palladium-catalyzed amination of this compound. The presence of both a fluorine atom and a methyl ester group renders the pyridine ring electron-deficient, which can present unique challenges and necessitates careful optimization of reaction conditions.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium(0) and palladium(II) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred as they promote both oxidative addition and reductive elimination.

Data Presentation: Reaction Conditions for the Amination of Substituted Bromopyridines

While specific data for the amination of this compound is limited in publicly available literature, the following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of structurally similar and other relevant bromopyridine derivatives. This data provides a strong starting point for the optimization of the target reaction.

Table 1: Amination of Various Bromopyridine Derivatives

SubstrateAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460[4][5]
3-Bromo-2-aminopyridineMorpholineRuPhos precatalyst (4)-LiHMDS (2.5)THF6512High[4]
6-Bromopurine NucleosideAnilinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃ (1.5)Toluene100-90[6]
6-BromonicotinonitrileAnilinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene100885[7]
6-Bromonicotinonitrilen-ButylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1001875[7]
2,6-DibromopyridineBenzylaminePd(OAc)₂ (0.04 mmol)(±)-BINAP (0.08 mmol)KF-AluminaNeat90-1005Good[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is often necessary to achieve the best results for a specific amine.

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos

This protocol is a good starting point for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound and the desired amine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.[8]

Protocol 2: Alternative Conditions using Pd(OAc)₂/BINAP

This protocol provides an alternative catalyst system that can be effective for certain amine couplings.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • (±)-BINAP (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Dioxane

Procedure:

  • To an oven-dried, sealable reaction tube equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, (±)-BINAP, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add the desired amine followed by anhydrous, degassed dioxane via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)Ln oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(HNR'R'')Ln]+Br- amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR'R'')Ln deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction Mixture (with stirring) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Workup: - Quench - Extract - Wash & Dry monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify product Final Product purify->product end End product->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application of Methyl 6-bromo-5-fluoronicotinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 6-bromo-5-fluoronicotinate is a key building block in the synthesis of modern agrochemicals, particularly a class of synthetic auxin herbicides known as picolinates. Its unique substitution pattern, featuring bromine, fluorine, and a methyl ester group on a pyridine ring, allows for sequential and regioselective modifications to construct complex herbicidal molecules. This application note details the synthetic pathways and experimental protocols for utilizing this compound in the preparation of potent herbicides like florpyrauxifen-benzyl.

Synthetic Pathways and Key Transformations

The primary application of this compound in agrochemical synthesis revolves around its conversion to 4-amino-3-chloro-5-fluoro-6-(substituted-aryl)picolinates. This transformation involves a series of key chemical reactions, including amination, chlorination, and a palladium-catalyzed cross-coupling reaction.

A representative synthetic route is the synthesis of florpyrauxifen-benzyl, a herbicide developed for broadleaf weed control in rice and other crops. While the exact industrial synthesis may vary, a plausible pathway based on available patent literature involves the following logical steps:

G A This compound B Methyl 4-amino-6-bromo-5-fluoronicotinate A->B Amination C Methyl 4-amino-3-chloro-6-bromo-5-fluoronicotinate B->C Chlorination D Methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate C->D Suzuki Coupling E Florpyrauxifen-benzyl D->E Transesterification

Caption: Synthetic pathway from this compound to Florpyrauxifen-benzyl.

Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations for similar substrates. Researchers should optimize these conditions for their specific equipment and reagents.

Amination of this compound

This step introduces the crucial amino group at the 4-position of the pyridine ring.

Protocol:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as dioxane or DMF.

  • Add a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonium hydroxide) (excess, >3 eq.).

  • Heat the mixture at a temperature ranging from 100 to 150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-amino-6-bromo-5-fluoronicotinate.

Reactant/ReagentMolar RatioTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound1.0Dioxane120-14018-2475-85
Ammonia source>3.0----
Chlorination of Methyl 4-amino-6-bromo-5-fluoronicotinate

This step introduces a chlorine atom at the 3-position, a common feature in this class of herbicides.

Protocol:

  • Dissolve methyl 4-amino-6-bromo-5-fluoronicotinate (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1-1.3 eq.).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product, methyl 4-amino-3-chloro-6-bromo-5-fluoronicotinate, can often be used in the next step without further purification.

Reactant/ReagentMolar RatioTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl 4-amino-6-bromo-5-fluoronicotinate1.0DCMRoom Temp.4-8>90 (crude)
N-Chlorosuccinimide (NCS)1.2----
Suzuki Coupling for Aryl Group Introduction

The Suzuki coupling is a versatile palladium-catalyzed reaction to form a carbon-carbon bond, in this case, to introduce the substituted aryl group at the 6-position.

Protocol:

  • To a degassed mixture of methyl 4-amino-3-chloro-6-bromo-5-fluoronicotinate (1.0 eq.) and (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2-1.5 eq.) in a solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq.).

  • Add a base, typically sodium carbonate or potassium phosphate (2.0-3.0 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain methyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

Reactant/ReagentMolar RatioTypical CatalystTypical BaseTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl 4-amino-3-chloro-6-bromo-5-fluoronicotinate1.0Pd(PPh₃)₄K₃PO₄Toluene/H₂O90880-90
Arylboronic acid1.3------
Transesterification to Florpyrauxifen-benzyl

The final step involves the conversion of the methyl ester to the benzyl ester.

Protocol:

  • Dissolve the methyl picolinate from the previous step (1.0 eq.) in benzyl alcohol (used as both reactant and solvent).

  • Add a catalytic amount of a transesterification catalyst, such as sodium methoxide or titanium(IV) isopropoxide.

  • Heat the mixture under vacuum to remove the methanol byproduct, driving the equilibrium towards the product.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the excess benzyl alcohol under high vacuum.

  • Purify the residue by column chromatography to yield florpyrauxifen-benzyl.

Reactant/ReagentMolar RatioTypical CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl picolinate intermediate1.0NaOMe100-1204-685-95
Benzyl alcoholExcess----

Logical Workflow for Synthesis

G cluster_0 Starting Material Preparation cluster_1 Core Modification cluster_2 Key C-C Bond Formation cluster_3 Final Product Synthesis A This compound B Amination Reaction A->B C Chlorination Reaction B->C D Suzuki Coupling C->D E Transesterification D->E F Florpyrauxifen-benzyl E->F

Caption: Experimental workflow for the synthesis of Florpyrauxifen-benzyl.

Signaling Pathway of Picolinate Herbicides

Picolinate herbicides, including florpyrauxifen-benzyl, are synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants. These herbicides bind to auxin receptors, primarily TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

G A Picolinate Herbicide (e.g., Florpyrauxifen-benzyl) B Auxin Receptor (TIR1/AFB) A->B C SCF-TIR1/AFB Complex B->C E Ubiquitination of Aux/IAA Repressor C->E D Aux/IAA Repressor D->C D->E H Auxin Response Factors (ARFs) D->H Represses F 26S Proteasome E->F G Degradation of Aux/IAA Repressor F->G I Expression of Auxin-Responsive Genes H->I Activates J Uncontrolled Growth & Plant Death I->J

Caption: Simplified signaling pathway of synthetic auxin herbicides like Florpyrauxifen-benzyl.

Scalable Synthesis of Methyl 6-bromo-5-fluoronicotinate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical intermediates is paramount. Methyl 6-bromo-5-fluoronicotinate, a halogenated pyridine derivative, is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This document provides detailed application notes and scalable protocols for the synthesis of this important intermediate.

Introduction

This compound is a key precursor for various biologically active molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development. The protocols outlined below are designed for scalability, providing a pathway from laboratory-scale synthesis to larger-scale production.

Synthesis Pathway Overview

A viable and scalable synthetic route to this compound can be achieved through a multi-step process commencing with commercially available starting materials. The overall strategy involves the key steps of fluorination, carboxylation, bromination, and esterification. The selection of starting materials and the sequence of these transformations are critical for achieving high yields and purity on a larger scale.

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product A 3-Amino-5-bromopyridine B 5-Bromo-3-fluoropyridine A->B  Diazotization & Fluorination (Sandmeyer-type Reaction) C 6-Bromo-5-fluoronicotinic acid B->C  Directed Ortho-metalation & Carboxylation D This compound C->D  Esterification

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-3-fluoropyridine

This initial step involves the introduction of the fluorine atom onto the pyridine ring via a Sandmeyer-type reaction starting from 3-Amino-5-bromopyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-5-bromopyridine173.01100 g0.578
Tetrafluoroboric acid (48 wt% in H₂O)87.81350 mL-
Sodium nitrite (NaNO₂)69.0044 g0.638
Toluene-1 L-
Dichloromethane (DCM)-1.5 L-
Sodium hydroxide (NaOH)40.00As needed-
Magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • A solution of 3-amino-5-bromopyridine in 48% tetrafluoroboric acid is prepared and cooled to -10 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below -5 °C. The mixture is stirred for 1 hour at this temperature.

  • The resulting diazonium salt suspension is filtered, and the collected solid is washed with cold diethyl ether.

  • The crude diazonium salt is carefully added in portions to preheated toluene at 80-90 °C. The reaction is stirred at this temperature for 1-2 hours until gas evolution ceases.

  • The reaction mixture is cooled, and the organic phase is concentrated under reduced pressure.

  • The residue is taken up in water, and the pH is adjusted to ~11 with a sodium hydroxide solution.

  • The aqueous phase is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 5-bromo-3-fluoropyridine.

Quantitative Data:

ParameterValueReference
Yield50-60%[1]
Purity>95%[1]
Boiling Point~155-157 °C[1]
Step 2: Synthesis of 6-Bromo-5-fluoronicotinic Acid

This step involves the regioselective introduction of a carboxyl group at the 3-position of the pyridine ring through directed ortho-metalation followed by carboxylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-3-fluoropyridine175.9850 g0.284
n-Butyllithium (2.5 M in hexanes)64.06125 mL0.313
Tetrahydrofuran (THF), anhydrous-500 mL-
Dry ice (solid CO₂)44.01~100 g-
Hydrochloric acid (HCl), concentrated36.46As needed-
Diethyl ether-500 mL-

Procedure:

  • A solution of 5-bromo-3-fluoropyridine in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

  • The reaction mixture is then poured carefully over an excess of crushed dry ice.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-bromo-5-fluoronicotinic acid.

Quantitative Data:

ParameterValue
Yield70-80%
Purity>97%
Melting Point165-168 °C
Step 3: Synthesis of this compound

The final step is the esterification of the nicotinic acid derivative to its corresponding methyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromo-5-fluoronicotinic acid220.0040 g0.182
Methanol (MeOH), anhydrous32.04400 mL-
Sulfuric acid (H₂SO₄), concentrated98.084 mL-
Sodium bicarbonate (NaHCO₃), saturated solution-As needed-
Ethyl acetate-500 mL-
Brine-200 mL-
Sodium sulfate (Na₂SO₄), anhydrous142.04As needed-

Procedure:

  • 6-Bromo-5-fluoronicotinic acid is suspended in anhydrous methanol.

  • Concentrated sulfuric acid is added dropwise to the suspension.

  • The mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data:

ParameterValue
Yield85-95%
Purity>98%
Physical FormSolid

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification A1 Dissolve 3-Amino-5-bromopyridine in HBF₄ A2 Cool to -10°C A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Isolate diazonium salt A3->A4 A5 React with hot toluene A4->A5 A6 Work-up and purification A5->A6 B1 Dissolve 5-Bromo-3-fluoropyridine in anhydrous THF A6->B1 Product from Step 1 B2 Cool to -78°C B1->B2 B3 Add n-BuLi B2->B3 B4 Quench with dry ice B3->B4 B5 Work-up and isolation B4->B5 C1 Suspend 6-Bromo-5-fluoronicotinic acid in anhydrous MeOH B5->C1 Product from Step 2 C2 Add conc. H₂SO₄ C1->C2 C3 Reflux for 4-6 hours C2->C3 C4 Work-up and purification C3->C4 D1 This compound C4->D1 Final Product

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The protocols described in this application note provide a robust and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can efficiently produce this key intermediate in high yield and purity, facilitating its use in the development of novel pharmaceutical agents. Careful control of reaction conditions and appropriate purification techniques at each step are crucial for the successful synthesis of the final product.

References

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-fluoronicotinate is a versatile halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom amenable to various cross-coupling reactions, a fluorine atom that can modulate electronic properties and metabolic stability, and a methyl ester for further functionalization, makes it a valuable scaffold for the synthesis of novel pharmaceutical candidates. This document provides detailed application notes and experimental protocols for key reaction mechanisms involving this compound, including Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine ring and various aryl, heteroaryl, or vinyl groups using boronic acids or their esters as coupling partners.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Quantitative Data:

The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on typical procedures for similar substrates and may require optimization.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane8012~90
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O9516Moderate to Excellent
44-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1006Good to Excellent

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask under the inert atmosphere.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram:

Suzuki_Miyaura_Coupling Reactants This compound + Arylboronic Acid Oxidative_Addition Oxidative Addition Reactants->Oxidative_Addition Catalyst_System Pd(0) Catalyst + Base Catalyst_System->Oxidative_Addition Pd_II_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Aryl_Pd_II_Aryl Aryl-Pd(II)-Aryl' Complex Transmetalation->Aryl_Pd_II_Aryl Reductive_Elimination Reductive Elimination Aryl_Pd_II_Aryl->Reductive_Elimination Product Methyl 6-aryl-5-fluoronicotinate Reductive_Elimination->Product Catalyst_Regeneration Pd(0) Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Reaction Principle: This reaction also proceeds through a palladium catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the aminated product.

Quantitative Data:

The following table provides representative yields for the Buchwald-Hartwig amination of this compound with various amines.[1] Conditions are based on established protocols for similar substrates and may need optimization.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102085-95
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102070-80
3N-MethylanilinePd₂(dba)₃ / XantphosNaOtBuToluene1001865-85
4BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene902460-75

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube.

    • Add this compound and the desired amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Diagram:

Buchwald_Hartwig_Amination Start Start Combine_Reagents Combine Pd₂(dba)₃, Xantphos, Base, This compound, and Amine in a Schlenk tube Start->Combine_Reagents Add_Solvent Add anhydrous, degassed Toluene Combine_Reagents->Add_Solvent Heat_Reaction Seal tube and heat at 90-110 °C for 12-24 hours Add_Solvent->Heat_Reaction Monitor_Progress Monitor reaction progress by TLC or LC-MS Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction Incomplete Workup Cool, dilute with ethyl acetate, and filter through Celite Monitor_Progress->Workup Reaction Complete Purification Concentrate and purify by flash column chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to alkynyl-substituted pyridines.

Reaction Principle: This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination.

Quantitative Data:

The following table shows representative yields for the Sonogashira coupling of a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes.[2] Similar results can be expected for this compound.

EntryTerminal AlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuITHF / Et₃NRoom Temp1693
21-OctynePd(PPh₃)₄ / CuITHF / Et₃NRoom Temp1685
33,3-Dimethyl-1-butynePd(PPh₃)₄ / CuITHF / Et₃NRoom Temp1690
44-EthynyltoluenePd(PPh₃)₄ / CuITHF / Et₃NRoom Temp1692

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%)

    • Copper(I) iodide (CuI, 10-30 mol%)

    • Base/Solvent (e.g., Triethylamine in THF)

  • Procedure:

    • To a degassed solution of this compound in a mixture of THF and triethylamine, add the palladium catalyst and copper(I) iodide.

    • Degas the reaction mixture for an additional 5 minutes at room temperature.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to afford the desired product.

Diagram:

Sonogashira_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Methyl 6-bromo- 5-fluoronicotinate ArBr->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Cu_Acetylide Cu(I)-Acetylide Cu_Acetylide->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Methyl 6-alkynyl- 5-fluoronicotinate RedElim->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing ester group, makes this compound susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile can displace either the bromine or the fluorine atom.

Reaction Principle: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. The fluorine atom is generally a better leaving group than bromine in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Experimental Protocol: General Procedure for SNAr

  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., sodium methoxide, an amine, 1.5-2.0 equiv)

    • Polar aprotic solvent (e.g., DMF, DMSO, or THF)

    • Base (if the nucleophile is not basic, e.g., K₂CO₃)

  • Procedure:

    • Dissolve this compound in a suitable polar aprotic solvent in a round-bottom flask.

    • Add the nucleophile (and base, if necessary) to the solution.

    • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

Diagram:

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Elimination Elimination of Leaving Group (F⁻ or Br⁻) Meisenheimer->Elimination Product Substituted Product Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions at the bromine position and the potential for nucleophilic aromatic substitution provide medicinal chemists and drug development professionals with a powerful toolkit for generating novel molecular entities with potential therapeutic applications. The protocols and data presented herein serve as a guide for the strategic utilization of this important synthetic intermediate.

References

Application Notes and Protocols: The Role of Methyl 6-bromo-5-fluoronicotinate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient alternative to traditional high-throughput screening.[1][2][3] This approach identifies low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[4][5] These initial hits serve as starting points for the development of high-affinity lead compounds through structure-guided optimization.[1][4] Methyl 6-bromo-5-fluoronicotinate is a heterocyclic building block with significant potential as a fragment in FBDD campaigns.[6][7] Its unique dual-halogenation pattern offers distinct advantages for various biophysical screening techniques, making it a valuable tool for hit identification and validation.

The bromine atom serves as an excellent anomalous scatterer in X-ray crystallography, aiding in the unambiguous identification of the fragment's binding pose within the target protein.[8][9][10] Simultaneously, the fluorine atom provides a sensitive NMR probe for fluorine-19 (¹⁹F) NMR spectroscopy, a powerful method for detecting weak binding events with a low false-positive rate.[11] This document provides detailed application notes and experimental protocols for the utilization of this compound and similar halogenated fragments in a typical FBDD workflow.

Rationale for Using Dual-Halogenated Fragments

The strategic inclusion of both bromine and fluorine on a single fragment scaffold provides synergistic advantages in a multi-technique screening approach. This allows researchers to leverage the strengths of different biophysical methods for robust hit identification and validation.

G cluster_fragment This compound cluster_advantages Screening Advantages cluster_techniques Biophysical Techniques cluster_outcomes Key Outcomes Fragment Fragment (C₇H₅BrFNO₂) XRay Bromine (Br) Anomalous Scattering Fragment->XRay NMR Fluorine (F) ¹⁹F NMR Probe Fragment->NMR Cryst X-Ray Crystallography XRay->Cryst NMR_Spec NMR Spectroscopy NMR->NMR_Spec Pose Unambiguous Binding Pose Cryst->Pose Binding Sensitive Binding Detection (Kd Determination) NMR_Spec->Binding

Caption: Synergistic advantages of a dual-halogenated fragment.

Fragment-Based Drug Design Workflow

A typical FBDD campaign involves a tiered approach, starting with a broad primary screen to identify potential binders, followed by more rigorous secondary screens to confirm hits and characterize their binding. Validated hits then proceed to structural studies and subsequent lead optimization.

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Lib Fragment Library (incl. C₇H₅BrFNO₂) Primary Primary Screen (e.g., Thermal Shift Assay) Lib->Primary Secondary Secondary Screen (e.g., ¹⁹F NMR, STD-NMR) Primary->Secondary ITC Isothermal Titration Calorimetry (ITC) Secondary->ITC XRay X-Ray Crystallography Secondary->XRay SAR Structure-Activity Relationship (SAR) XRay->SAR Growing Fragment Growing SAR->Growing Linking Fragment Linking SAR->Linking Merging Fragment Merging SAR->Merging Lead Lead Compound Growing->Lead Linking->Lead Merging->Lead Fragment_Growing cluster_start Initial Hit cluster_strategy Optimization Strategy cluster_result Optimized Lead Start This compound (Kd = 450 µM) Strategy Structure-Guided Growth (Targeting adjacent hydrophobic pocket) Start->Strategy Explore SAR via Suzuki coupling at C6-Br position Result Lead Compound (Kd = 0.1 µM) Strategy->Result Addition of phenyl-morpholine moiety

References

Synthetic Versatility of 6-Bromo-5-Fluoronicotinates: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 6-bromo-5-fluoronicotinate scaffold is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. The strategic placement of the bromo and fluoro substituents on the pyridine ring, coupled with the electron-withdrawing nature of the nicotinate ester, imparts unique reactivity that can be selectively exploited. This document provides a detailed overview of the synthetic utility of 6-bromo-5-fluoronicotinates, focusing on key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and offers detailed protocols for their application.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the nicotinic backbone serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many biologically active compounds. 6-Bromo-5-fluoronicotinates readily participate in these reactions with a wide range of boronic acids and their derivatives.

Representative Data: Suzuki-Miyaura Coupling of Ethyl 6-Bromo-5-fluoronicotinate

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃1,4-Dioxane1001680-90
33-Chlorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1101875-85
42-Thiopheneboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃DME/H₂O851282-92

Note: The yields presented are representative and can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add ethyl 6-bromo-5-fluoronicotinate (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required) to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-fluoronicotinate.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-Br Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Aryl Complex Pd(II)-Aryl Complex Transmetalation->Pd(II)-Aryl Complex Ar'-B(OH)2 / Base Reductive Elimination Reductive Elimination Pd(II)-Aryl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-Ar' Ar-Br 6-Bromo-5-fluoronicotinate Ar'-B(OH)2 Arylboronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components in many pharmaceuticals. 6-Bromo-5-fluoronicotinates can be efficiently coupled with a variety of primary and secondary amines.

Representative Data: Buchwald-Hartwig Amination of Methyl 6-Bromo-5-fluoronicotinate

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001880-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102075-85
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF801682-92
4BenzylaminePdCl₂(dppf) (3)-NaOtBuToluene1001878-88

Note: The yields presented are representative and can vary depending on the specific reaction conditions and the nature of the amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 equiv) to the tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the indicated time. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-amino-5-fluoronicotinate.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_procedure Procedure Reactants 6-Bromo-5-fluoronicotinate Amine Base (e.g., NaOtBu) Heating Heat under Inert Atmosphere (e.g., 100 °C, 18 h) Reactants->Heating CatalystSystem Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) CatalystSystem->Heating Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Heating Workup Cooling Dilution (EtOAc) Filtration (Celite) Heating->Workup Extraction Wash with H2O and Brine Workup->Extraction Purification Drying (Na2SO4) Concentration Column Chromatography Extraction->Purification Product 6-Amino-5-fluoronicotinate Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyridine ring, creating versatile intermediates for further transformations, such as the synthesis of heterocycles or conjugated systems.

Representative Data: Sonogashira Coupling of Ethyl 6-Bromo-5-fluoronicotinate

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601285-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)DIPADMF701680-90
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene801888-98
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHAcetonitrile501275-85

Note: The yields presented are representative and can vary depending on the specific reaction conditions and the nature of the alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a stirred solution of ethyl 6-bromo-5-fluoronicotinate (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., THF, 5 mL) in a Schlenk tube, add the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the base (e.g., triethylamine, 3.0 equiv) via syringe and stir the reaction mixture at the specified temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography to obtain the desired 6-alkynyl-5-fluoronicotinate.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring in 6-bromo-5-fluoronicotinates, further activated by the fluoro and ester groups, makes it susceptible to nucleophilic aromatic substitution (SNAAr). The fluorine atom at the 5-position is typically the more reactive site for displacement by strong nucleophiles.

Representative Data: Nucleophilic Aromatic Substitution on Ethyl 6-Bromo-5-fluoronicotinate

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1Sodium methoxide-Methanol656Ethyl 6-bromo-5-methoxynicotinate70-80
2Sodium thiophenoxide-DMF808Ethyl 6-bromo-5-(phenylthio)nicotinate65-75
3PyrrolidineK₂CO₃DMSO10012Ethyl 6-bromo-5-(pyrrolidin-1-yl)nicotinate60-70

Note: The yields presented are representative and may require optimization for specific substrates.

Experimental Protocol: General Procedure for SNAAr with an Alkoxide

  • To a solution of the alcohol (e.g., methanol, excess) add sodium metal in small portions at 0 °C until a solution of the corresponding sodium alkoxide is formed.

  • Add ethyl 6-bromo-5-fluoronicotinate (1.0 mmol, 1.0 equiv) to the freshly prepared sodium alkoxide solution.

  • Heat the reaction mixture to reflux (e.g., 65 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with dilute HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 5-alkoxy-6-bromonicotinate.

SNAr_Mechanism Start 6-Bromo-5-fluoronicotinate Meisenheimer Meisenheimer Complex (Anionic σ-complex) Start->Meisenheimer + Nu- Nucleophile Nu- Product 5-Substituted-6-bromonicotinate Meisenheimer->Product - F- LeavingGroup F-

Caption: Mechanism of nucleophilic aromatic substitution (SNAAr).

Application in the Synthesis of Bioactive Molecules

6-Bromo-5-fluoronicotinates are valuable precursors in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The ability to sequentially functionalize the 6- and 5-positions allows for the construction of highly decorated heterocyclic scaffolds that can be tailored to target specific enzyme active sites. For instance, this scaffold has been utilized in the development of Janus kinase (JAK) inhibitors, which are important therapeutic agents for autoimmune diseases and cancer.[1][2][3]

The general synthetic strategy often involves an initial cross-coupling reaction at the C6-bromo position to introduce a key pharmacophoric element, followed by either retention of the C5-fluoro substituent for its metabolic stability and electronic properties, or its displacement via SNAAr to introduce further diversity.

Conclusion

6-Bromo-5-fluoronicotinates are powerful and versatile building blocks in organic synthesis. Their well-defined reactivity allows for selective functionalization through a variety of modern synthetic methodologies. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and to apply it to the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. The ability to perform sequential and diverse modifications makes 6-bromo-5-fluoronicotinates a highly valuable tool for the rapid generation of molecular complexity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 6-bromo-5-fluoronicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the impurity profile of the crude material and the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and hydrolysis of the ester functionality. A primary impurity to consider is the corresponding carboxylic acid, 6-bromo-5-fluoronicotinic acid, which can form if the ester is exposed to acidic or basic conditions, especially in the presence of water.

Q3: My NMR spectrum shows a broad peak, and the baseline is not clean. What could be the issue?

A3: A broad peak and an unclean baseline in the NMR spectrum often suggest the presence of acidic impurities, such as the corresponding carboxylic acid. These impurities can interact with the NMR solvent and broaden the peaks of your target compound. Co-elution of closely related impurities during chromatography can also lead to a complex and poorly resolved spectrum.

Q4: I am losing a significant amount of my product during aqueous workup. Why is this happening?

A4: Significant product loss during aqueous workup is often due to the hydrolysis of the methyl ester group.[1] this compound can be susceptible to hydrolysis under either acidic or basic conditions.[1] The pyridine nitrogen can be protonated under acidic conditions, which enhances the electrophilicity of the ester carbonyl and makes it more prone to nucleophilic attack by water.[1] Conversely, under basic conditions, direct saponification can occur.[1] It is advisable to perform aqueous workups at or near neutral pH and to avoid prolonged exposure to strong acids or bases.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired product from a more polar impurity.

Possible Cause: A common polar impurity is the corresponding carboxylic acid (6-bromo-5-fluoronicotinic acid), which can streak on a silica gel column, leading to co-elution with the ester.[1]

Solution:

  • Mobile Phase Modification: The addition of a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent can suppress the ionization of the carboxylic acid impurity. This makes the impurity less polar and can significantly improve the separation from the desired methyl ester.[1]

  • Solvent System Optimization: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can also enhance separation.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a broad range of organic compounds.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA common and effective solvent system for compounds of moderate polarity.[3]
Starting Polarity 5-10% Ethyl Acetate in HexaneTo elute non-polar impurities first.
Final Polarity 20-30% Ethyl Acetate in HexaneTo elute the desired product.
Acid Additive (Optional) 0.1-1% Acetic AcidTo improve the resolution of acidic impurities.[1]
Recrystallization

Issue: The compound oils out or fails to crystallize.

Possible Cause: The chosen solvent system may not be optimal. The compound may be too soluble in the primary solvent, or the anti-solvent may be causing rapid precipitation rather than slow crystallization.

Solution:

  • Solvent Selection: A systematic approach to solvent screening is recommended. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent/Anti-Solvent System: If a single solvent is not effective, a binary system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Controlled Cooling: Slow cooling is crucial for the formation of well-defined crystals.[1] Insulate the flask to encourage gradual cooling to room temperature before placing it in an ice bath or refrigerator.[1]

Solvent System Comments
Methanol/Water A common choice for moderately polar compounds.
Ethanol/Water Similar to methanol/water, with a slightly less polar alcohol.
Ethyl Acetate/Heptane A good option for compounds of intermediate polarity.
Dichloromethane/Hexane Suitable for less polar compounds; use with caution due to the volatility of the solvents.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent as the separation progresses.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent (e.g., methanol).

    • Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

PurificationWorkflow start Crude this compound check_purity Assess Purity (TLC, NMR) start->check_purity high_purity High Purity? check_purity->high_purity recrystallize Recrystallization check_purity->recrystallize Minor Impurities column Column Chromatography high_purity->column No (Complex Mixture) final_product Pure Product high_purity->final_product Yes recrystallize->final_product column->final_product end Further Analysis final_product->end

Caption: Decision workflow for purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals solution1 Use Solvent/Anti-solvent System oiling_out->solution1 Action solution2 Ensure Slow Cooling oiling_out->solution2 Action solution3 Scratch Inner Wall of Flask no_crystals->solution3 Action solution4 Concentrate Solution no_crystals->solution4 Action successful_cryst Successful Crystallization solution1->successful_cryst solution2->successful_cryst solution3->successful_cryst solution4->successful_cryst

Caption: Troubleshooting guide for common recrystallization issues.

References

Identification of side products in Methyl 6-bromo-5-fluoronicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 6-bromo-5-fluoronicotinate. It focuses on the identification and mitigation of common side products encountered during the synthesis, particularly when starting from 2,5-dibromopyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common synthetic pathway starts with 2,5-dibromopyridine. The key steps involve a selective bromo-magnesium exchange (Grignard reaction), followed by carboxylation and esterification, and finally a nucleophilic fluorination. The sequence of these steps can vary, but controlling regioselectivity during the Grignard reaction is a critical aspect of the synthesis.[1]

Q2: What are the most likely side products I will encounter during this synthesis?

The formation of side products is highly dependent on reaction conditions. The most common impurities include:

  • Regioisomers: Specifically, Methyl 2-bromo-5-fluoronicotinate, arising from non-selective Grignard reagent formation on the 2,5-dibromopyridine starting material.[1]

  • Starting Material: Unreacted 2,5-dibromopyridine.

  • Hydrolysis Product: 6-bromo-5-fluoronicotinic acid, formed by the hydrolysis of the methyl ester product during workup or purification.[2]

  • Wurtz Coupling Products: Bipyridyl compounds formed by the reaction of the Grignard reagent with the starting halide.[3]

  • Protonated Intermediates: For example, 5-bromo-3-fluoropyridine, which can result from the premature quenching of an intermediate Grignard reagent.

Q3: How can I detect and quantify these side products?

A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating the desired product from its regioisomer and other impurities. Specialized columns, such as mixed-mode or those designed for hydrogen-bonding interactions, may be required for optimal separation of pyridine isomers.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the main product and side products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provides structural confirmation of the final product and helps identify major impurities.

    • ¹⁹F NMR: A highly sensitive technique for identifying and quantifying fluorine-containing compounds. Each fluorinated species in the mixture will typically show a distinct signal, making it an excellent tool for detecting fluorinated isomers.[7][8][9][10]

Q4: What reaction conditions are critical for minimizing side product formation?

  • Grignard Reaction Temperature: Low temperatures (typically between 0°C and -20°C) are crucial to ensure selective Br/Mg exchange at the desired position on the pyridine ring.[11]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Strict anhydrous conditions (dry solvents, glassware, and inert atmosphere) are necessary to prevent quenching of the reagent and low yields.

  • Reagent Purity: The purity of the starting 2,5-dibromopyridine and the Grignard reagent (e.g., isopropylmagnesium chloride) is essential.

  • Controlled Workup: The pH during aqueous workup must be carefully controlled to prevent the hydrolysis of the final methyl ester product.

Troubleshooting Guide

Observation / Symptom Potential Cause (Side Product) Recommended Action & Prevention
Two major spots on TLC/peaks in HPLC with similar retention times. Formation of Regioisomers (e.g., Methyl 2-bromo-5-fluoronicotinate).Optimize the Grignard reaction: use a selective reagent like iPrMgCl·LiCl and maintain low temperatures (-10°C to -20°C) to favor formation of the thermodynamically preferred isomer.[1] Use a specialized HPLC column (e.g., mixed-mode or phenyl phase) for better separation.[12]
Low overall yield, presence of starting material peak in GC-MS. Incomplete Grignard Reaction or Premature Quenching. Ensure all reagents and solvents are rigorously dried. Activate the magnesium if necessary.[13] Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Product seems less soluble in organic solvents; broad peak in ¹H NMR. Hydrolysis to Carboxylic Acid (6-bromo-5-fluoronicotinic acid).Avoid strongly acidic or basic conditions during workup. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching. Ensure the product is thoroughly dried after extraction.[2]
Higher molecular weight impurities detected by MS. Wurtz Coupling Side Products. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling.[3]
Unexpected signal in ¹⁹F NMR. Presence of Fluorinated Isomers or Byproducts. Correlate the ¹⁹F NMR data with HPLC results. Each fluorinated compound should give a unique ¹⁹F chemical shift, aiding in the identification of impurities.[8][9]

Quantitative Data Summary

The following table lists potential impurities and their key identifying characteristics.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Primary Detection Method Key Identifier
This compound (Product)C₇H₅BrFNO₂234.02HPLC, NMR, GC-MSTarget retention time, correct mass, and unique ¹H/¹⁹F NMR shifts.
Methyl 2-bromo-5-fluoronicotinate (Isomer)C₇H₅BrFNO₂234.02HPLC, ¹⁹F NMRDifferent retention time from the main product; distinct ¹⁹F chemical shift.
6-bromo-5-fluoronicotinic acid (Hydrolysis)C₆H₃BrFNO₂220.00HPLC, ¹H NMRMore polar, shorter retention time in RP-HPLC; absence of methyl ester signal in ¹H NMR.
2,5-dibromopyridine (Starting Material)C₅H₃Br₂N236.89GC-MS, HPLCMatches retention time and mass spectrum of the starting material.
5,5'-dibromo-2,2'-bipyridine (Wurtz Product)C₁₀H₆Br₂N₂313.98LC-MSMass corresponding to the coupled dimer.

Visualized Workflows and Pathways

Synthetic Pathway and Side Product Formation

Synthesis_Pathway cluster_start Starting Material cluster_grignard Grignard Formation cluster_carboxylation Carboxylation & Esterification cluster_fluorination Fluorination cluster_side_reactions Side Reactions SM 2,5-Dibromopyridine GR Grignard Reagent (5-bromo-2-pyridyl-magnesium halide) SM->GR iPrMgCl, THF Low Temp GR_iso Isomeric Grignard Reagent (2-bromo-5-pyridyl-magnesium halide) SM->GR_iso Non-selective conditions Wurtz Wurtz Coupling Product SM->Wurtz CE Methyl 6-bromonicotinate GR->CE 1. CO2 or ClCO2Me 2. Esterification GR->Wurtz CE_iso Methyl 5-bromonicotinate GR_iso->CE_iso 1. CO2 or ClCO2Me 2. Esterification Product This compound CE->Product Fluorinating Agent SP_iso Isomeric Side Product CE_iso->SP_iso Hydrolysis Hydrolysis to Acid Product->Hydrolysis H2O / Acid / Base Troubleshooting_Workflow Start Crude product shows multiple peaks in HPLC CheckMass Analyze by LC-MS or GC-MS Start->CheckMass Mass_Product Mass matches product (234.02 g/mol) CheckMass->Mass_Product Yes Mass_Acid Mass matches acid (220.00 g/mol) CheckMass->Mass_Acid No CheckNMR Analyze by ¹H and ¹⁹F NMR Result_Isomer Impurity is a Regioisomer CheckNMR->Result_Isomer Multiple ¹⁹F signals and different ¹H pattern Mass_Product->CheckNMR Mass_SM Mass matches starting material (236.89 g/mol) Mass_Acid->Mass_SM No Result_Hydrolysis Impurity is Hydrolysis Product Mass_Acid->Result_Hydrolysis Yes Result_SM Incomplete Reaction Mass_SM->Result_SM Yes

References

Optimization of catalyst loading for Methyl 6-bromo-5-fluoronicotinate coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimization of Catalyst Loading for Methyl 6-bromo-5-fluoronicotinate Coupling Reactions Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: this compound, an electron-deficient heteroaryl bromide, is a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common and useful transformations include:

  • Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with boronic acids or esters. This is widely used for creating biaryl structures.[1][2]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[3][4]

  • Heck Coupling: For C-C bond formation with alkenes.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

Q2: Why is optimizing the catalyst loading so important?

A2: Optimizing catalyst loading is critical for balancing reaction efficiency, cost, and purity.

  • Too Low: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low product yield.[5]

  • Too High: While a higher loading might increase the reaction rate, it can also lead to more side reactions, such as homocoupling or catalyst decomposition.[6] It also increases the cost of the reaction and the burden of removing residual palladium from the final product, which is a critical concern in pharmaceutical development.[3][6]

Q3: What is a typical starting catalyst loading for these reactions?

A3: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[6][7] For well-optimized reactions with highly active catalyst systems, this can often be lowered to 0.1-1.0 mol%. Conversely, for particularly challenging substrates, loadings up to 10 mol% may be required to achieve a good yield.[8]

Q4: How does the electron-deficient nature of this compound affect the reaction?

A4: The fluorine and ester groups withdraw electron density from the pyridine ring, making the C-Br bond more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[7][9][10] This is generally favorable. However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the reaction.[11] Therefore, the choice of ligand is crucial to stabilize the catalyst and facilitate the reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My Suzuki coupling reaction is giving a very low yield. What are the potential causes related to the catalyst system?

A: Low yield is a common issue that can often be traced back to the catalyst system's activity or concentration.

  • Cause 1: Insufficient Catalyst Loading. The catalyst concentration may be too low for the reaction to proceed to completion.

    • Solution: Incrementally increase the catalyst and ligand loading. For example, if you started at 1 mol%, try increasing to 2.5 mol% and then 5 mol% to see if the yield improves.[8]

  • Cause 2: Catalyst Deactivation. Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere can lead to oxidation and deactivation.[7][12]

    • Solution: Ensure your reaction setup is under a robust inert atmosphere (argon or nitrogen). Use properly degassed solvents; a common method is to bubble inert gas through the solvent for 15-30 minutes or use several freeze-pump-thaw cycles for more sensitive reactions.[13]

  • Cause 3: Incompatible Ligand. The ligand is critical for stabilizing the catalyst and facilitating the reaction. For electron-deficient substrates like this, standard ligands like triphenylphosphine (PPh₃) may not be optimal.[7]

    • Solution: Switch to bulky, electron-rich phosphine ligands. For Suzuki and Buchwald-Hartwig reactions, ligands such as SPhos, XPhos, and RuPhos have proven highly effective for challenging substrates.[7][14][15]

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Problem 2: Significant Side Product Formation

Q: My reaction is messy, with significant byproduct formation. How can I improve selectivity by adjusting the catalyst?

A: Side reactions often compete with the desired cross-coupling pathway. Adjusting catalyst parameters can improve selectivity.

  • Side Reaction 1: Debromination. The starting material's bromine atom is replaced by a hydrogen.

    • Cause: This can be promoted by certain catalyst/ligand combinations or impurities in the reaction.

    • Solution: Lowering the catalyst loading can sometimes reduce the rate of this side reaction. Screening different ligands is also a key strategy.

  • Side Reaction 2: Homocoupling. The boronic acid (in Suzuki) or amine partner couples with itself.

    • Cause: This often occurs when the desired cross-coupling is slow, allowing side reactions to dominate. It can be promoted by oxygen or catalyst decomposition.[8][16]

    • Solution: Use a more active catalyst system (e.g., by changing the ligand) to accelerate the desired reaction. Lowering the reaction temperature may also help. Ensure the reaction is strictly anaerobic.

  • Side Reaction 3: Protodeboronation (Suzuki Reaction). The boronic acid group is cleaved and replaced by hydrogen before it can couple.

    • Cause: This is a common side reaction, especially with electron-deficient boronic acids and in the presence of water.[12]

    • Solution: While not directly a catalyst loading issue, using a more active catalyst to speed up the cross-coupling can help it "outrun" this decomposition pathway.[17] Alternatively, using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate the problem.[1][12]

// Nodes Catalyst [label="Pd(0)L_n Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Desired [label="Desired Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Debrom [label="Debromination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homo [label="Homocoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proto [label="Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Catalyst -> Desired [label="Accelerate with\nOptimal Ligand &\nLoading", color="#34A853"]; Catalyst -> Debrom [label="Minimize with\nLower Loading &\nLigand Screening", color="#EA4335", style=dashed]; Catalyst -> Homo [label="Minimize with\nMore Active Catalyst", color="#EA4335", style=dashed]; Catalyst -> Proto [label="Outcompete with\nFaster Kinetics", color="#EA4335", style=dashed]; } Caption: Balancing desired reaction vs. common side pathways.

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data for optimizing catalyst loading in Suzuki and Buchwald-Hartwig reactions with similar electron-deficient bromopyridine substrates. These serve as a strong starting point for your experiments.

Table 1: Example Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling

EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Observations
1Pd(OAc)₂SPhos5.0K₃PO₄Toluene/H₂O (5:1)10088High yield, but high catalyst loading.
2Pd(OAc)₂SPhos2.5K₃PO₄Toluene/H₂O (5:1)10091Optimal balance of yield and loading.
3Pd(OAc)₂SPhos1.0K₃PO₄Toluene/H₂O (5:1)10085Good yield, cost-effective.
4Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O (5:1)10065Reaction stalled, incomplete conversion.[17]
5Pd(PPh₃)₄-2.5K₃PO₄Toluene/H₂O (5:1)100<20Inefficient catalyst system for this substrate.[7]

Table 2: Example Optimization of Catalyst Loading for a Buchwald-Hartwig Amination

EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Observations
1Pd₂(dba)₃XPhos2.0NaOtBuToluene11095Excellent yield.
2Pd₂(dba)₃XPhos1.0NaOtBuToluene11092Highly efficient.
3Pd₂(dba)₃XPhos0.5NaOtBuToluene11078Slower reaction, some starting material remains.
4Pd₂(dba)₃BINAP2.0NaOtBuToluene11045Ligand is less effective for this transformation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12][18]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-5.0 mol%) and the ligand (e.g., SPhos, 1.0-10.0 mol%). Finally, add the degassed solvent (e.g., 1,4-dioxane/water or toluene/water).[19]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2.0 mol%), the ligand (e.g., XPhos, 1.0-4.0 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inerting & Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • Reagent Addition: Add the amine coupling partner (1.2 equiv.) followed by the this compound (1.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Stability and degradation pathways of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and potential degradation pathways of Methyl 6-bromo-5-fluoronicotinate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on information from suppliers, the compound is light-sensitive and should be stored in the dark.[1] For optimal preservation, storage in a freezer at -20°C is recommended.[1]

Q2: Is this compound sensitive to light?

A2: Yes, supplier information indicates that this compound is light-sensitive.[1] Therefore, all handling and storage should be done in a way that minimizes exposure to light. The use of amber vials or containers wrapped in aluminum foil is advised.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred based on its chemical structure. The primary points of instability are likely the ester functional group and the halogenated pyridine ring.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 6-bromo-5-fluoronicotinic acid and methanol.

  • Photodegradation: The pyridine ring, particularly with halogen substituents, may be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: Although studies on the parent compound, nicotinic acid, show it to be relatively stable to heat, thermal decomposition is possible at elevated temperatures.[2][3]

  • Oxidation: The pyridine ring could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

Q4: How can I assess the purity of this compound?

A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of pharmaceutical intermediates.[4] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to confirm the structure and identify any potential impurities or degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in reactions using this compound.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Verify the storage conditions of your starting material. Ensure it has been protected from light and stored at the recommended temperature.[1]

    • Recommendation: Perform a purity check on the starting material using HPLC or NMR before use. If degradation is suspected, it is advisable to use a fresh batch of the compound.

  • Possible Cause 2: Presence of Impurities.

    • Troubleshooting Step: Review the certificate of analysis for the batch of this compound being used.

    • Recommendation: If the purity is lower than required for your application, consider purifying the material using techniques such as recrystallization or column chromatography.

Issue 2: Appearance of unknown peaks in HPLC analysis during stability studies.

  • Possible Cause: Formation of Degradation Products.

    • Troubleshooting Step: This is an expected outcome of forced degradation studies. The goal is to identify and characterize these new peaks.

    • Recommendation: Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products.[5] Couple the HPLC with a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks, which can aid in their identification.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6][7] The following are general protocols for stress testing of this compound.

Stress ConditionProtocol
Acidic Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Basic Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time.
Thermal Degradation Expose the solid compound to dry heat at a high temperature (e.g., 70-80°C) for an extended period. Also, heat a solution of the compound.
Photolytic Degradation Expose a solution of the compound to a light source with a specific wavelength range (e.g., UV light at 254 nm and 366 nm) and intensity for a defined duration.

Data Presentation

Table 1: Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductChemical Structure of Degradant
Acidic/Basic Hydrolysis6-bromo-5-fluoronicotinic acidC₆H₃BrFNO₂
OxidationThis compound N-oxideC₇H₅BrFNO₃
PhotodegradationVaries (e.g., dehalogenated products)Dependent on reaction

Visualizations

degradation_pathway This compound This compound 6-bromo-5-fluoronicotinic acid 6-bromo-5-fluoronicotinic acid This compound->6-bromo-5-fluoronicotinic acid Acid/Base Hydrolysis Methanol Methanol This compound->Methanol Acid/Base Hydrolysis

Caption: Hypothetical hydrolysis degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid Analysis Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Heat Heat->Analysis Light Light Light->Analysis Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Data_Interpretation Data_Interpretation Analysis->Data_Interpretation Report Report Data_Interpretation->Report

Caption: General experimental workflow for forced degradation studies.

References

Proper storage and handling of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Methyl 6-bromo-5-fluoronicotinate. Adherence to these guidelines is critical for maintaining compound integrity, ensuring experimental success, and protecting laboratory personnel.

Troubleshooting Guide

Improper handling or storage of this compound can lead to compound degradation, which may manifest as inconsistencies in experimental results. This guide provides a systematic approach to troubleshooting common issues.

Issue: Unexpected or inconsistent experimental results (e.g., low yield, unexpected byproducts, failed reaction).

troubleshooting_workflow Troubleshooting Experimental Issues with this compound start Start: Unexpected Experimental Results check_compound Visually Inspect the This compound (Color, Consistency) start->check_compound discolored Discoloration or Clumping Observed? check_compound->discolored degradation Potential Compound Degradation. Consider obtaining a new batch. Review storage conditions. discolored->degradation Yes no_visual_issue No Visual Issues discolored->no_visual_issue No check_storage Review Storage Conditions: - Temperature (-20°C recommended) - Inert atmosphere? - Light exposure? no_visual_issue->check_storage improper_storage Improper Storage Identified. Compound integrity may be compromised. Obtain a new batch and store correctly. check_storage->improper_storage Yes, Improper proper_storage Storage Conditions Appear Correct check_storage->proper_storage No, Proper check_handling Review Handling Procedures: - Use of PPE (gloves, eye protection) - Weighed in a controlled environment? - Promptly sealed after use? proper_storage->check_handling improper_handling Improper Handling Identified. Contamination or degradation is possible. Refine handling protocol. check_handling->improper_handling Yes, Improper other_factors If issues persist, investigate other experimental parameters (solvents, reagents, reaction conditions). check_handling->other_factors No, Proper experimental_workflow General Experimental Workflow for this compound prep Preparation: - Don appropriate PPE - Ensure fume hood is operational weigh Weighing: - Allow compound to reach room temperature in a desiccator before opening. - Weigh the required amount in a controlled environment. prep->weigh dissolve Dissolution: - Add the compound to the appropriate solvent under stirring in the reaction vessel. weigh->dissolve reaction Reaction: - Perform the reaction under the specified conditions (temperature, atmosphere, etc.). dissolve->reaction quench Work-up/Quenching: - Follow the specific protocol to quench the reaction and begin purification. reaction->quench cleanup Cleanup: - Properly dispose of all waste materials. - Clean all glassware and equipment. quench->cleanup

Technical Support Center: Characterization of Impurities in Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-bromo-5-fluoronicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities in this compound can be categorized into two main types: process-related impurities and degradation products.

  • Process-Related Impurities: These impurities can arise from the synthetic route. A plausible synthesis starts from 2,5-dibromopyridine. Potential process-related impurities include:

    • Starting Materials: Residual 2,5-dibromopyridine.

    • Isomeric Impurities: Such as Methyl 5-bromo-6-fluoronicotinate, which can be formed due to non-regioselective halogenation or fluorination.

    • Intermediates: Unreacted 6-bromo-5-fluoronicotinic acid from the final esterification step.

    • Byproducts: Other halogenated pyridines formed during side reactions.

  • Degradation Products: These impurities can form during storage or handling.

    • Hydrolysis Product: The most common degradation product is 6-bromo-5-fluoronicotinic acid, formed by the hydrolysis of the methyl ester.[1]

    • Photodegradation Products: The compound is known to be light-sensitive, which can lead to the formation of various unspecified degradation products upon exposure to light.

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here is a general workflow:

  • Mass Spectrometry (MS) Analysis: The first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This will provide the molecular weight of the impurity.

  • Isotopic Pattern Analysis: If the impurity contains bromine, you will observe a characteristic isotopic pattern in the mass spectrum (approximately a 1:1 ratio for the M and M+2 peaks), which can help confirm the presence of bromine in the molecule.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peak. This data can be compared with the fragmentation of the main compound to deduce the structure of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is the most powerful tool for unambiguous structure elucidation.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). If the peak intensity increases under a specific condition, it is likely a degradation product from that pathway.

Q3: My sample of this compound is developing a yellow color over time. What could be the cause?

A3: The development of a yellow color is often an indication of degradation. Since this compound is known to be light-sensitive, exposure to light can cause the formation of colored degradation products. To minimize this, it is crucial to store the material in a dark, cool, and dry place, preferably under an inert atmosphere. It is recommended to store it at low temperatures (e.g., -20°C) as indicated by some suppliers.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor separation of the main peak from an impurity.

Potential Cause Troubleshooting Step
Inappropriate mobile phase composition.Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary for complex mixtures.
Incorrect pH of the mobile phase.Adjust the pH of the aqueous buffer. For acidic impurities like 6-bromo-5-fluoronicotinic acid, a lower pH (e.g., 2.5-3.5) can improve peak shape and retention.
Unsuitable stationary phase.If resolution is still poor, consider a different HPLC column with a different stationary phase (e.g., a phenyl-hexyl column or a column with a different C18 bonding).

Issue: Tailing of the main peak or impurity peaks.

Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Replace the HPLC column with a new one.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its impurities.

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Study

To investigate the degradation pathways of this compound, the following forced degradation conditions can be applied.

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in a 1:1 mixture of acetonitrile and 1N HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the sample in a 1:1 mixture of acetonitrile and 1N NaOH. Keep at room temperature for 1 hour.
Oxidative Degradation Dissolve the sample in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose a solution of the sample (in acetonitrile/water) to UV light (254 nm) for 24 hours.

Visualizations

Impurity_Identification_Workflow start Unexpected Peak in HPLC lcms LC-MS Analysis (Determine m/z) start->lcms forced_degradation Forced Degradation Study start->forced_degradation isotope Analyze Isotopic Pattern (e.g., for Bromine) lcms->isotope msms MS/MS Fragmentation Analysis lcms->msms isolate Isolate Impurity (if possible) lcms->isolate structure_elucidation Structure Elucidation msms->structure_elucidation nmr NMR Analysis (¹H, ¹³C, ¹⁹F) isolate->nmr nmr->structure_elucidation forced_degradation->structure_elucidation

Caption: Workflow for the identification of an unknown impurity.

Troubleshooting_Decision_Tree start HPLC Issue Observed issue1 Poor Peak Separation start->issue1 Separation Problem issue2 Peak Tailing start->issue2 Peak Shape Problem sub_issue1a Modify Mobile Phase Gradient/Ratio issue1->sub_issue1a sub_issue1b Adjust Mobile Phase pH issue1->sub_issue1b sub_issue1c Change HPLC Column issue1->sub_issue1c sub_issue2a Add Mobile Phase Modifier (e.g., TFA) issue2->sub_issue2a sub_issue2b Reduce Sample Concentration issue2->sub_issue2b sub_issue2c Replace Column issue2->sub_issue2c resolve Issue Resolved sub_issue1a->resolve sub_issue1b->resolve sub_issue1c->resolve sub_issue2a->resolve sub_issue2b->resolve sub_issue2c->resolve

Caption: Decision tree for troubleshooting common HPLC issues.

References

Safety precautions and MSDS for Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 6-bromo-5-fluoronicotinate. Here you will find safety precautions, troubleshooting guides for common experimental issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Safety Precautions and MSDS

What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. Key hazard statements include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2]

What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE should always be worn to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

How should I properly store this compound?

Storage conditions are critical for maintaining the stability and integrity of this compound. It is recommended to:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Some suppliers recommend storage at ambient temperature, while others suggest keeping it in a freezer at -20°C.[3] Always refer to the supplier's specific instructions.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The compound is light-sensitive and should be stored in a dark place.

What should I do in case of accidental exposure?

In the event of accidental exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

This compound is a common building block in Suzuki-Miyaura cross-coupling reactions. Below are some common issues and troubleshooting steps.

Problem: My Suzuki-Miyaura reaction is not proceeding to completion, or I am observing low yields.

Possible Causes and Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates. Consider using more specialized Buchwald or other advanced catalyst systems, especially if dealing with electron-rich or sterically hindered coupling partners.

  • Base Selection: The base is critical for the transmetalation step. The strength and solubility of the base can significantly impact the reaction. If a common base like K₂CO₃ or Cs₂CO₃ is not effective, consider trying other inorganic or organic bases. The base should be finely ground to ensure maximum surface area.

  • Solvent System: The polarity and protic nature of the solvent can influence reaction rates and the solubility of reagents. A combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is often used. Ensure solvents are properly degassed to prevent catalyst deactivation.

  • Reaction Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C). If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

  • Water Content: While many Suzuki reactions tolerate some water, and it can even be beneficial, the optimal amount can be substrate-dependent. Starting with anhydrous solvents and then systematically adding small amounts of water can be a useful optimization strategy.

Problem: I am observing significant formation of side products, such as homocoupling of the boronic acid or hydrodehalogenation of the starting material.

Possible Causes and Solutions:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (nitrogen or argon) can lead to rapid catalyst decomposition, often observed as the formation of palladium black. This can promote side reactions.

  • Boronic Acid Stability: Boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of certain bases. Using a more stable boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue by providing a slow release of the active boronic acid.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times, especially at high temperatures, can increase the likelihood of side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the physical form and solubility of this compound?

A1: It is a solid at room temperature. It is slightly soluble in water.[4] For reactions, it is typically dissolved in organic solvents like dioxane, toluene, or DMF.

Q2: Are there any known incompatibilities I should be aware of when working with this compound?

A2: Yes, it is incompatible with strong oxidizing agents. Contact with these materials should be avoided.

Q3: My starting material appears to be degrading upon storage. What could be the cause?

A3: This compound is reported to be light-sensitive. Ensure it is stored in a dark container and protected from light to prevent degradation. Some suppliers also recommend storage under an inert atmosphere to prevent slow decomposition.

Q4: Can I use this compound in other types of cross-coupling reactions besides Suzuki-Miyaura?

A4: Yes, as a halogenated aromatic compound, it can potentially be used in other palladium-catalyzed cross-coupling reactions such as Stille, Heck, or Buchwald-Hartwig amination reactions, depending on the specific reaction partners and conditions. Optimization of the catalyst, ligand, base, and solvent system would be necessary for each reaction type.

Data and Properties

Physicochemical Properties of this compound

PropertyValue
CAS Number 1214336-88-5
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Physical Form Solid
Purity Typically ≥95%
Solubility Slightly soluble in water

Experimental Workflows

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction using this compound. This should be optimized for specific substrates and desired products.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) start->reagents degas Degas Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Below is a troubleshooting decision tree for a failed or low-yielding Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low/No Product Formation check_catalyst Is Catalyst Active? (e.g., no Pd black) start->check_catalyst check_reagents Are Reagents Pure & Stable? check_catalyst->check_reagents Yes optimize_catalyst Troubleshoot Catalyst: - Degas solvents thoroughly - Use fresh catalyst/ligand - Screen different catalysts/ligands check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes optimize_reagents Troubleshoot Reagents: - Use fresh boronic acid or switch to boronic ester - Use finely ground, dry base - Screen different bases check_reagents->optimize_reagents No optimize_conditions Troubleshoot Conditions: - Increase temperature incrementally - Screen different solvent systems - Increase reaction time check_conditions->optimize_conditions No success Successful Reaction check_conditions->success Yes optimize_catalyst->check_catalyst optimize_reagents->check_reagents optimize_conditions->check_conditions

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the chemical modification of Methyl 6-bromo-5-fluoronicotinate. The guidance provided herein focuses on the impact of solvent selection on the outcomes of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does solvent choice influence their reactivity?

A1: this compound has two primary reactive sites for cross-coupling and substitution reactions: the carbon-bromine (C-Br) bond at the 6-position and the carbon-fluorine (C-F) bond at the 5-position.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig): The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the palladium(0) catalyst. Solvent choice can influence the rate and efficiency of these reactions, but typically does not alter the inherent chemoselectivity for the C-Br bond.

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond is highly activated towards SNAr by the adjacent electron-withdrawing ester group and the pyridine nitrogen. The C-Br bond is generally less susceptible to SNAr. Polar aprotic solvents like DMSO, DMF, and acetonitrile are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[1][2]

Q2: In a Suzuki-Miyaura coupling, which solvent system is recommended for reacting this compound with an arylboronic acid?

A2: For Suzuki-Miyaura couplings of bromopyridine derivatives, a mixture of a non-polar aprotic solvent and water is often optimal. Common choices include:

  • Dioxane/water or Toluene/water: These solvent systems are widely used and generally provide good yields.

  • DMF/water: This can also be an effective system, particularly for less soluble reactants.[3]

The presence of water is often crucial for the transmetalation step in the catalytic cycle.

Q3: For a Buchwald-Hartwig amination, what are the key considerations regarding solvent selection?

A3: The choice of solvent in Buchwald-Hartwig amination is critical and often depends on the specific amine and the desired reaction temperature.

  • Toluene and Dioxane: These are the most commonly used solvents and are generally effective for a wide range of amines.[4][5]

  • Polar Aprotic Solvents (e.g., DMF): While sometimes used, they can occasionally lead to side reactions or catalyst deactivation, depending on the substrate and ligand.[6]

It is crucial to use anhydrous solvents, as water can negatively impact the reaction.

Q4: When performing a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom, which solvents will maximize the reaction rate?

A4: Polar aprotic solvents are highly recommended for SNAr reactions as they can significantly accelerate the rate by stabilizing the negatively charged Meisenheimer intermediate.[1][2][7] Effective solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

Protic solvents, such as alcohols or water, can slow down the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its nucleophilicity.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings can stem from several factors. Below is a step-by-step guide to diagnose and resolve the issue.

  • Inactive Catalyst: Ensure your palladium catalyst and phosphine ligand are of good quality and have been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ.

  • Improper Solvent Conditions: The reaction requires a carefully chosen solvent system. Ensure your solvent is anhydrous (if a non-aqueous system is used) or properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.

  • Base Incompatibility: The choice of base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases may be required for less reactive boronic acids. Ensure the base is finely powdered and dry.

  • Low Reaction Temperature: If the reaction is sluggish, consider increasing the temperature, ensuring it does not exceed the boiling point of your solvent.

  • Boronic Acid Decomposition: Boronic acids can be unstable, especially in the presence of water and heat. Consider using a more stable boronic ester (e.g., a pinacol ester) if decomposition is suspected.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Q: During the Buchwald-Hartwig amination of this compound, I am observing significant side product formation. What could be the cause?

A: Side product formation can often be attributed to the reaction conditions, particularly the choice of base and solvent.

  • Hydrodehalogenation: The formation of Methyl 5-fluoronicotinate (replacement of bromine with hydrogen) can occur. This is often promoted by certain solvents and bases. Trying a different solvent (e.g., switching from toluene to dioxane) or a milder base might reduce this side reaction.

  • Competing SNAr: While less likely at the C-Br position, under certain conditions with highly nucleophilic amines and in polar aprotic solvents, a competing SNAr pathway may be possible. If this is suspected, switching to a less polar solvent like toluene should favor the palladium-catalyzed pathway.

  • Reaction with the Ester Group: Strong bases, especially at elevated temperatures, can potentially react with the methyl ester. If this is observed, a milder base such as Cs₂CO₃ or K₃PO₄ should be used.

Issue 3: Lack of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to displace the fluorine atom in this compound with a nucleophile, but the reaction is not proceeding. What should I check?

A: The success of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species and the solvent used.

  • Solvent Choice: As detailed in the FAQs, polar aprotic solvents (DMSO, DMF) are crucial for accelerating SNAr reactions. If you are using a non-polar or protic solvent, switching to a polar aprotic one is the first step.[2]

  • Nucleophile Strength: The nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. If you are using a neutral nucleophile (e.g., an alcohol or a thiol), deprotonation with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or thiolate is necessary.

  • Reaction Temperature: While many SNAr reactions on activated systems can proceed at room temperature, some may require heating to overcome the activation energy barrier.

  • Water Contamination: Traces of water in the reaction mixture can protonate the nucleophile, reducing its reactivity. Ensure you are using anhydrous solvents and reagents.

Data Presentation

The following tables provide representative quantitative data for the reactions of this compound. Please note that these values are based on typical results for structurally similar compounds and may require optimization for specific substrates and conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (2:1:1)901678
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O (5:1)110882

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101892
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002475
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1001288

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium Methoxide-DMF60495
2MorpholineK₂CO₃DMSO80689
3Sodium Thiophenoxide-Acetonitrile50392

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[5]

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[5]

  • Add anhydrous, degassed toluene via syringe.[5]

  • Seal the tube and heat the reaction mixture to 110 °C.[4]

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[4]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[5]

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in a polar aprotic solvent (e.g., DMF or DMSO).[7]

  • Add the nucleophile (1.1 - 1.5 equiv.). If the nucleophile is neutral (e.g., an alcohol or amine), add a base (e.g., K₂CO₃, 2.0 equiv.).[7][8]

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[7]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[8]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions A 1. Reagent Preparation (Substrate, Catalyst, Ligand, Base) B 2. Reaction Setup (Inert atmosphere, add solvent) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Monitoring (TLC, LC-MS) C->D D->C Incomplete E 5. Workup (Quenching, Extraction) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Start Low or No Yield Observed Check_Catalyst Check Catalyst/Ligand Activity (Fresh vs. Old, Storage) Start->Check_Catalyst Check_Solvent Verify Solvent Quality (Anhydrous, Degassed) Check_Catalyst->Check_Solvent If catalyst is active Solution Problem Resolved Check_Catalyst->Solution Replace catalyst/ligand Check_Base Evaluate Base (Strength, Purity, Dryness) Check_Solvent->Check_Base If solvent is appropriate Check_Solvent->Solution Use fresh/dry/degassed solvent Check_Temp Optimize Temperature (Increase if sluggish) Check_Base->Check_Temp If base is suitable Check_Base->Solution Change base Check_Reagents Confirm Reagent Purity (Substrate, Boronic Acid/Amine) Check_Temp->Check_Reagents If temp is optimized Check_Temp->Solution Adjust temperature Check_Reagents->Solution If reagents are pure Check_Reagents->Solution Purify reagents Chemoselectivity Chemoselectivity of this compound Substrate This compound C-Br at C6 C-F at C5 Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Substrate:f0->Pd_Coupling More Reactive SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate:f1->SNAr Activated Site Product_Pd Reaction at C-Br Pd_Coupling->Product_Pd Product_SNAr Reaction at C-F SNAr->Product_SNAr

References

Preventing debromination in Methyl 6-bromo-5-fluoronicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 6-bromo-5-fluoronicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses, with a specific focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound reactions?

A1: Debromination is an undesired side reaction where the bromine atom at the 6-position of the this compound molecule is replaced by a hydrogen atom. This leads to the formation of Methyl 5-fluoronicotinate as a significant byproduct, which can lower the yield of the desired product and complicate purification.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species. These species can be generated from various sources within the reaction mixture, including the solvent (e.g., alcohols, residual water), the base, or even the phosphine ligand itself through degradation pathways. The Pd-H species can then react with the starting material in a competing catalytic cycle to replace the bromine with hydrogen.

Q3: How do the electronic properties of this compound influence its susceptibility to debromination?

A3: The pyridine ring, particularly with electron-withdrawing groups like the ester and the fluorine atom, makes the carbon-bromine bond susceptible to oxidative addition to the palladium catalyst. However, these same electron-withdrawing properties can also make the aryl-palladium intermediate more susceptible to side reactions, including hydrodebromination, if the subsequent cross-coupling step is slow.

Q4: Can the purity of reagents and solvents affect the level of debromination?

A4: Absolutely. Impurities in solvents, such as water in aprotic solvents, can serve as a source of protons that contribute to the formation of Pd-H species. Similarly, impurities in the starting materials or reagents can interfere with the catalytic cycle, potentially favoring the debromination pathway. Therefore, using high-purity, dry reagents and solvents is crucial.

Troubleshooting Guide

This guide addresses common problems encountered during cross-coupling reactions with this compound that can lead to debromination.

Problem 1: Significant formation of the debrominated byproduct, Methyl 5-fluoronicotinate, is observed.

  • Possible Cause A: Aggressive Base. Strong inorganic bases (like NaOH, KOH) or strong organic bases (like NaOtBu) can promote the formation of Pd-H species, leading to increased debromination.

    • Solution: Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally less prone to generating hydride species.

  • Possible Cause B: Suboptimal Ligand. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and the undesired debromination. Small, less electron-donating ligands may not be effective in preventing this side reaction.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in minimizing debromination in similar systems by promoting the desired reductive elimination step.

  • Possible Cause C: High Reaction Temperature or Prolonged Reaction Time. Elevated temperatures and long reaction times can lead to catalyst degradation and the formation of Pd-H species, thereby increasing the extent of debromination.

    • Solution: Optimize the reaction temperature and time. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

  • Possible Cause D: Protic Solvents. Solvents such as alcohols can be a direct source of hydrides for the formation of Pd-H species.

    • Solution: Use aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure that the solvents are anhydrous.

Problem 2: The cross-coupling reaction is sluggish or does not go to completion, leading to a mixture of starting material and debrominated product.

  • Possible Cause A: Inefficient Catalyst System. The chosen palladium precursor and ligand may not be active enough for this specific substrate, allowing the debromination pathway to compete.

    • Solution: Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a panel of bulky, electron-rich phosphine ligands to identify the most active system.

  • Possible Cause B: Poor Solubility of Reagents. If the base or other reagents are not sufficiently soluble in the reaction solvent, it can lead to slow and incomplete reactions.

    • Solution: Choose a solvent system that ensures adequate solubility of all components. For example, in Suzuki couplings, a co-solvent system like dioxane/water is often used to dissolve the inorganic base.

Data Presentation: Impact of Reaction Conditions on Debromination

The following tables summarize the expected impact of different reaction parameters on the yield of the desired cross-coupling product and the extent of debromination when using this compound. The data is illustrative and based on established trends for similar electron-deficient bromopyridine substrates.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield and Debromination

BaseProduct Yield (%)Extent of Debromination
NaOtBu40-60High
K₂CO₃75-85Low
Cs₂CO₃80-90Low
K₃PO₄85-95Very Low

Table 2: Effect of Ligand on Suzuki-Miyaura Coupling Yield and Debromination

LigandProduct Yield (%)Extent of Debromination
PPh₃50-70Moderate to High
P(tBu)₃70-85Low to Moderate
XPhos85-95Very Low
SPhos88-98Very Low

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize debromination.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • SPhos (2 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos, and dissolve in a small amount of anhydrous 1,4-dioxane to form the pre-catalyst.

  • Add the pre-catalyst solution to the Schlenk flask via syringe.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 5-fluoro-6-phenylnicotinate.

Visualizations

Troubleshooting_Debromination start Debromination Observed? base Check Base start->base Yes end Proceed with Purification start->end No ligand Evaluate Ligand base->ligand change_base Switch to Milder Base (K₃PO₄, Cs₂CO₃) base->change_base conditions Assess Conditions (Temp/Time) ligand->conditions change_ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos) ligand->change_ligand optimize_conditions Lower Temperature & Reduce Reaction Time conditions->optimize_conditions

Caption: Troubleshooting workflow for addressing debromination.

Catalytic_Cycles cluster_desired Desired Cross-Coupling Cycle cluster_side Debromination Side Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Br) pd0->oa pd2_arbr Ar-Pd(II)(Br)L₂ oa->pd2_arbr trans Transmetalation (R-M) pd2_arbr->trans pd2_arbr_side Ar-Pd(II)(Br)L₂ pd2_arr Ar-Pd(II)(R)L₂ trans->pd2_arr re Reductive Elimination pd2_arr->re re->pd0 Regenerates Catalyst product Desired Product (Ar-R) re->product pd_h Formation of Pd-H pd2_arbr_side->pd_h h_source Hydride Source (Base, Solvent, H₂O) h_source->pd_h pd2_arh Ar-Pd(II)(H)L₂ pd_h->pd2_arh re_h Reductive Elimination pd2_arh->re_h re_h->pd0 Regenerates Catalyst debrom_product Debrominated Byproduct (Ar-H) re_h->debrom_product

Caption: Competing catalytic cycles in cross-coupling reactions.

Validation & Comparative

Navigating Halopyridine Reactivity: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. Halogenated pyridines, such as Methyl 6-bromo-5-fluoronicotinate, serve as versatile building blocks in the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of this compound and other halopyridines in key palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed methodologies.

The reactivity of halopyridines in widely-used transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is critical for the efficient construction of carbon-carbon and carbon-nitrogen bonds. Understanding the nuanced differences in reactivity between various halogen substituents and their positions on the pyridine ring is paramount for successful reaction design and optimization.

General Reactivity Trends in Halopyridines

The propensity of a halopyridine to undergo palladium-catalyzed cross-coupling is largely governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[1] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields.[1] Fluoropyridines are generally unreactive in these cross-coupling reactions.[1]

The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. The general order of reactivity for the different positions is C4/C6 > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.[1]

Comparative Reactivity in Cross-Coupling Reactions

While specific comparative data for this compound is limited in publicly available literature, its reactivity can be inferred from general principles and data from structurally similar compounds. The bromine at the 6-position is expected to be highly reactive due to its position on the electron-deficient pyridine ring and the inherent reactivity of the C-Br bond. The fluorine at the 5-position is unlikely to participate in the cross-coupling reaction and will primarily exert an electronic effect on the reactivity of the C-Br bond.

Sonogashira Coupling

Data from the Sonogashira coupling of the structurally similar 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes provides valuable insight into the expected reactivity of this compound. The following table summarizes the yields obtained under specific reaction conditions.

EntryAlkyneProductYield (%)
1Phenylacetylene6-phenylethynyl-3-fluoro-2-cyanopyridine93
21-Hexyne6-(hex-1-yn-1-yl)-3-fluoro-2-cyanopyridine85
33,3-Dimethyl-1-butyne6-(3,3-dimethylbut-1-yn-1-yl)-3-fluoro-2-cyanopyridine90
44-Phenyl-1-butyne6-(4-phenylbut-1-yn-1-yl)-3-fluoro-2-cyanopyridine90

Reaction Conditions: 6-bromo-3-fluoro-2-cyanopyridine (1.0 equiv), alkyne (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, rt, 16 h.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving bromopyridines. These protocols can serve as a starting point for the optimization of reactions with this compound.

Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromopyridine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[2]

  • Add anhydrous toluene, followed by the amine.[2]

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[2]

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.[2]

  • Purify the product by flash column chromatography.[2]

Sonogashira Coupling of a Bromopyridine

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of the bromopyridine in THF and Et₃N (2:1), add Pd(PPh₃)₄ and CuI.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pdiib R-Pd(II)L2-X pd0->pdiib R-X oa Oxidative Addition pdiir R-Pd(II)L2-R' pdiib->pdiir R'B(OR)2 Base tm Transmetalation pdiir->pd0 R-R' product R-R' re Reductive Elimination rx R-X boronic R'B(OR)2 base Base

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 pdiib Ar-Pd(II)L2-X pd0->pdiib Ar-X oa Oxidative Addition pdiia [Ar-Pd(II)L2(HNR'R'')]X pdiib->pdiia HNR'R'' lc Ligand Coordination pdiinr2 Ar-Pd(II)L2(NR'R'') pdiia->pdiinr2 Base deprot Deprotonation (Base) pdiinr2->pd0 Ar-NR'R'' product Ar-NR'R'' re Reductive Elimination arx Ar-X amine HNR'R''

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pdiix R-Pd(II)L2-X pd0->pdiix R-X oa Oxidative Addition pdiir R-Pd(II)L2-C≡CR' pdiix->pdiir Cu-C≡CR' tm_pd Transmetalation pdiir->pd0 R-C≡CR' product R-C≡CR' re Reductive Elimination rx R-X cux CuX pi_complex π-Alkyne Complex cux->pi_complex R'-C≡CH cu_acetylide Cu-C≡CR' pi_complex->cu_acetylide Base cu_acetylide->cux (to Pd cycle) alkyne R'-C≡CH base Base

Sonogashira Coupling Catalytic Cycles

References

A Comparative Analysis of Suzuki vs. Stille Coupling for the Arylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Cross-Coupling Strategy

The arylation of pyridines is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the plethora of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile strategies for forging carbon-carbon bonds to the pyridine core. This guide provides a comprehensive and objective comparison of these two seminal reactions, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic challenges.

At a Glance: Key Differences Between Suzuki and Stille Couplings

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Stability of Reagents Boronic acids can be prone to protodeboronation, especially with heteroaromatic substrates.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases and certain functional groups.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates, hydroxides).Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron-containing byproducts are often water-soluble and relatively easy to remove.Tin byproducts can be challenging to separate from the desired product.

Performance in Pyridine Arylation: A Data-Driven Comparison

The choice between Suzuki and Stille coupling for pyridine arylation is often dictated by the specific pyridine substrate and the desired aryl partner. The following tables summarize representative experimental data for the arylation of various pyridine derivatives.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids

Pyridine SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O100~85[1]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux86[2]
2,6-DichloropyridinePhenylboronic acidPd₂(dba)₃ / FcPPh₂K₃PO₄1,4-Dioxane/H₂O100Moderate[3]
4-BromopyridinePhenylboronic acidPd(OAc)₂ / XPhosKOHTHF/H₂O100Moderate
2-Chloro-3-phenylpyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O100High

Table 2: Stille Coupling of Halopyridines with Arylstannanes

Pyridine SubstrateArylstannaneCatalyst / LigandAdditiveSolventTemp (°C)Yield (%)Reference
2-BromopyridineTributyl(phenyl)stannanePd(PPh₃)₄-Toluene110High[4]
3-BromopyridineTributyl(phenyl)stannanePdCl₂(PPh₃)₂-Toluene110High[4]
2,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄-DMF90-100High[4]
4-Bromopyridine derivativeArylstannanePd(OAc)₂ / XPhosCsFDMSO10090-94[5]
Heterocyclic substratesArylstannanePd(OAc)₂ / XPhosCsFDioxaneVaries90-94[5]

A direct comparison for the arylation of a diazocine with a pyridine moiety revealed that the Stille coupling provided excellent yields (90–94%), whereas the Suzuki coupling resulted in moderate yields (57–66%)[5]. This suggests that for certain nitrogen-containing heterocycles, the Stille coupling can be more efficient.

Catalytic Cycles and Mechanistic Considerations

The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki coupling requires a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the aryl group to the palladium center.

Suzuki_Coupling pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm reagents_tm Ar²-B(OR)₂ + Base pd2_tm->pd0 product Ar¹-Ar² pd2_tm->product Reductive Elimination reagents_oa Ar¹-X (Halopyridine) reagents_oa->pd0 Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

In contrast, the Stille coupling typically does not require a base for transmetalation as the organostannane is sufficiently reactive to directly transfer its organic group to the palladium complex[6].

Stille_Coupling pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm reagents_tm Ar²-SnR₃ pd2_tm->pd0 product Ar¹-Ar² pd2_tm->product Reductive Elimination reagents_oa Ar¹-X (Halopyridine) reagents_oa->pd0 Oxidative Addition

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocols

Below are representative experimental protocols for the Suzuki and Stille arylation of a halopyridine. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylpyridine

This protocol describes the synthesis of 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and degassed water to the flask.

  • Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of 1,4-dioxane to prepare the catalyst solution.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine[1].

Protocol 2: Stille Coupling for the Synthesis of 2,6-Divinylpyridine

This protocol outlines the reaction of 2,6-dibromopyridine with tributyl(vinyl)stannane.

Materials:

  • 2,6-Dibromopyridine (1.0 eq)

  • Tributyl(vinyl)stannane (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine and Pd(PPh₃)₄.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-divinylpyridine[4].

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of pyridines. The choice between them depends on a careful consideration of the specific synthetic problem at hand.

  • Suzuki-Miyaura Coupling: This should be the first choice for many applications due to the low toxicity of the reagents, the ease of byproduct removal, and the wide commercial availability of boronic acids. It is particularly well-suited for high-throughput synthesis and medicinal chemistry applications where minimizing toxic metal impurities is crucial. However, challenges such as protodeboronation of the pyridineboronic acid and potential catalyst inhibition by the pyridine nitrogen may arise, requiring careful optimization of ligands and reaction conditions[7].

  • Stille Coupling: The Stille coupling offers a powerful alternative, especially when the Suzuki reaction fails or gives low yields. Its key advantages are the high stability of the organostannane reagents and its exceptional functional group tolerance[8]. For complex substrates with sensitive functionalities or where steric hindrance is a major issue, the Stille coupling often proves to be more robust and reliable. The primary drawback is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts, which necessitates careful handling and purification procedures[6].

References

Screening the biological activity of Methyl 6-bromo-5-fluoronicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of nicotinic acid, a close structural analog of Methyl 6-bromo-5-fluoronicotinate. The information presented is based on available experimental data for related compounds, offering insights into their potential therapeutic applications.

Anticancer Activity of Nicotinic Acid Derivatives

Several studies have explored the cytotoxic effects of nicotinic acid derivatives against various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

A series of novel non-peptide boronic acid derivatives were designed and synthesized, with some showing potent proteasome inhibitory activities.[1] For instance, compound 6a exhibited an IC50 value of 161.90 ± 29.46 nM against the proteasome.[1] However, it showed weak cytotoxic activities against tumor cell lines, which may be due to compensatory pathways of the ubiquitin-proteasome system that promote tumor cell survival.[1]

In another study, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were evaluated for their anticancer potential.[2][3] One of the derivatives, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant activity against HepG2 and A549 cancer cell lines.[2][3]

The following table summarizes the anticancer activity of selected nicotinic acid and related heterocyclic derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Non-peptide boronic acid derivative (6a)Proteasome Inhibition0.162 ± 0.029[1]
Substituted phenylfuranylnicotinamidines (4e)Panel of 60 cell lines0.83 (GI50)[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2Not specified[2][3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549Not specified[2][3]

Antimicrobial Activity of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

A study on newly synthesized nicotinamides showed promising antibacterial and antifungal effects.[5] For example, one derivative, NC 3, significantly inhibited the growth of gram-negative bacterial strains at a concentration of 0.016 mM, while another, NC 5, was most effective against gram-positive bacteria at 0.03 mM.[5]

Another study on nicotinic acid derivatives reported significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 7.81 µg/mL for some compounds.[6]

The table below compares the antimicrobial activity of various nicotinic acid derivatives.

Compound/Derivative ClassMicroorganismMICReference
Nicotinamidine derivatives (4a, 4b)Staphylococcus aureus10 µM[4]
Nicotinamidine derivativesEscherichia coli10-20 µM[4]
Nicotinamidine derivativesPseudomonas aeruginosa10-20 µM[4]
Nicotinamidine derivativesBacillus megaterium10-20 µM[4]
Acylhydrazone of nicotinic acid (13)Staphylococcus aureus MRSA ATCC 433007.81 µg/mL[6]
1,3,4-Oxadiazoline with 5-nitrofuran substituent (25)Bacillus subtilis ATCC 66337.81 µg/mL[6]
1,3,4-Oxadiazoline with 5-nitrofuran substituent (25)Staphylococcus aureus ATCC 65387.81 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of the biological activities of these derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with a specific broth medium.[8]

  • Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in the broth across the wells of the plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., adjusted to a 0.5 McFarland standard).[9]

  • Inoculation: Inoculate each well with the microbial suspension.[10]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.[8]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for anticancer and antimicrobial screening.

anticancer_workflow start Start: Cell Culture plate_cells Plate Cells in 96-well Plates start->plate_cells add_compounds Add Test Compounds (Varying Concentrations) plate_cells->add_compounds incubate_cells Incubate (e.g., 48h) add_compounds->incubate_cells mtt_assay Perform MTT Assay incubate_cells->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Cytotoxicity Data calculate_ic50->end

Caption: Workflow for Anticancer Activity Screening using MTT Assay.

antimicrobial_workflow start Start: Microbial Culture prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum prepare_plates Prepare 96-well Plates with Broth start->prepare_plates inoculate_plates Inoculate Plates with Microbial Suspension prepare_inoculum->inoculate_plates serial_dilution Perform Serial Dilution of Test Compounds prepare_plates->serial_dilution serial_dilution->inoculate_plates incubate_plates Incubate (e.g., 18-24h) inoculate_plates->incubate_plates observe_growth Observe for Microbial Growth (Turbidity) incubate_plates->observe_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic end End: Antimicrobial Activity Data determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

References

A Comparative Guide to Purity Assessment of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of analytical methods for assessing the purity of Methyl 6-bromo-5-fluoronicotinate, a key building block in pharmaceutical synthesis. We will delve into the experimental protocols of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their strengths and weaknesses with supporting data.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the available instrumentation. For this compound, a halogenated aromatic compound, several techniques are suitable.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Range
HPLC (UV) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile, widely available, suitable for non-volatile and thermally labile compounds.Requires reference standards for impurity identification and quantification.>95%
GC-FID Separation of volatile compounds in the gas phase followed by detection by a Flame Ionization Detector.High sensitivity for volatile impurities, excellent resolution.Not suitable for non-volatile or thermally unstable compounds.>98%
¹⁹F qNMR The signal intensity of the fluorine nucleus is directly proportional to the molar concentration of the analyte.Primary analytical method (no need for a specific standard of the analyte), provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.>99% (with certified internal standard)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quality control and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: Increase to 240°C at 10°C/min

    • Hold: Hold at 240°C for 5 minutes

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min

  • Injection: 1 µL, split ratio 50:1

Sample Preparation:

  • Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Purity Calculation: Percent purity is determined by the area normalization method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak) and multiplied by 100.[1]

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

¹⁹F qNMR is an absolute quantification method that provides a direct measure of purity against a certified internal standard.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe

  • High-precision NMR tubes

qNMR Protocol:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., 1-fluoro-2,4-dinitrobenzene) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure full relaxation of the signals (e.g., long relaxation delay D1 of 5 times the longest T1).

  • Integrate the signals corresponding to the analyte and the internal standard.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of fluorine nuclei

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Visualizing the Analytical Workflow and Method Selection

To better understand the processes, the following diagrams illustrate the general workflow for purity analysis and a logical approach to selecting the most suitable method.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (for HPLC/GC) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC/GC) or NMR Acquisition Injection->Separation Detection Signal Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report MethodSelection Start Purity Assessment Required VolatileImpurities Are volatile impurities a primary concern? Start->VolatileImpurities HighAccuracy Is primary method (high accuracy) required? VolatileImpurities->HighAccuracy No GC Use GC-FID VolatileImpurities->GC Yes RoutineQC Routine Quality Control? HighAccuracy->RoutineQC No qNMR Use ¹⁹F qNMR HighAccuracy->qNMR Yes HPLC Use HPLC-UV RoutineQC->HPLC Yes End Method Selected RoutineQC->End No GC->End qNMR->End HPLC->End

References

A Comparative Guide to the Structural Confirmation of Products from Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes and structural confirmation for products derived from Methyl 6-bromo-5-fluoronicotinate. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives with significant potential in medicinal chemistry and materials science. This document details common synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering a comparative analysis of their performance based on available experimental data. Furthermore, it outlines the essential experimental protocols for both synthesis and structural elucidation of the resulting products.

Performance Comparison of Synthetic Methodologies

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired substituent at the 6-position of the pyridine ring. Below is a summary of these key reactions and a comparison of their typical outcomes.

Reaction TypeReagents/CatalystsProduct ClassTypical YieldPurity
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Methyl 6-aryl-5-fluoronicotinatesGood to ExcellentHigh
Sonogashira Coupling Terminal alkynes, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Methyl 6-alkynyl-5-fluoronicotinatesGood to ExcellentHigh
Buchwald-Hartwig Amination Primary/Secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)Methyl 6-amino-5-fluoronicotinatesModerate to GoodHigh

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and structural confirmation of the target compounds.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), and a base like potassium carbonate (2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of toluene and water or DME and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a solvent such as anhydrous tetrahydrofuran (THF) or toluene, a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) (2-5 mol%), a copper(I) co-catalyst such as copper(I) iodide (1-5 mol%), and a base, typically an amine like triethylamine or diisopropylethylamine, are added. The reaction mixture is degassed and stirred at room temperature or heated, depending on the reactivity of the substrates, under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product.[1]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base, often a strong non-nucleophilic base like cesium carbonate or sodium tert-butoxide (1.5-2.5 equiv.), are combined under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to a temperature between 80 and 120 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[2][3]

Structural Confirmation

The structures of the synthesized products are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure, including the successful incorporation of the new substituent and the overall substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl group.

Visualizing Synthetic Pathways and Confirmation Workflows

The following diagrams illustrate the general workflows for the synthesis and structural confirmation of products derived from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalysts, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald aryl_product Methyl 6-aryl-5-fluoronicotinate suzuki->aryl_product alkynyl_product Methyl 6-alkynyl-5-fluoronicotinate sonogashira->alkynyl_product amino_product Methyl 6-amino-5-fluoronicotinate buchwald->amino_product

Caption: Synthetic pathways from this compound.

Confirmation_Workflow cluster_confirmation Structural Confirmation product Synthesized Product purification Purification (Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir confirmed Structurally Confirmed Product

Caption: Workflow for structural confirmation of synthesized products.

Alternative Synthetic Approaches

While functionalization of this compound is a primary route, alternative strategies can be employed to synthesize structurally similar compounds. One such approach involves the construction of the substituted pyridine ring from acyclic precursors, followed by esterification. For instance, a multi-step synthesis starting from 6-methyl nicotinic acid methyl ester and gamma-butyrolactone can lead to related nicotine derivatives.[4] These alternative routes can be advantageous when the desired substitution pattern is not readily accessible through cross-coupling reactions or when the starting materials for these alternatives are more readily available or cost-effective.

Alternative_Routes cluster_cross_coupling Cross-Coupling Route cluster_de_novo De Novo Synthesis Route start_bromo Methyl 6-bromo-5- fluoronicotinate reaction Cross-Coupling (e.g., Suzuki, Sonogashira) start_bromo->reaction product_cc 6-Substituted Methyl 5-fluoronicotinate reaction->product_cc start_acyclic Acyclic Precursors ring_formation Pyridine Ring Formation start_acyclic->ring_formation esterification Esterification ring_formation->esterification product_dn 6-Substituted Methyl 5-fluoronicotinate esterification->product_dn

Caption: Comparison of synthetic strategies for 6-substituted nicotinates.

References

A Comparative Guide to the Reactivity of Bromo-fluoro and Chloro-fluoro Nicotinates in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nicotinic acid derivatives is a cornerstone in the synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms provides key handles for diversification through various cross-coupling and nucleophilic substitution reactions. This guide presents an objective comparison of the reactivity of bromo-fluoro nicotinates and chloro-fluoro nicotinates, two common building blocks in drug discovery programs. The information is supported by experimental data from the literature to aid in the selection of appropriate substrates and reaction conditions for achieving desired synthetic outcomes.

Executive Summary

The reactivity of halonicotinates is fundamentally governed by the nature of the carbon-halogen bond and the reaction type. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the reactivity trend is dictated by the bond strength, with the weaker carbon-bromine bond being more susceptible to oxidative addition than the stronger carbon-chlorine bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is primarily influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond, making the carbon atom more electrophilic. This often leads to a reversal of the reactivity trend observed in cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds. The rate-determining step in these reactions is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond dissociation energies for C-Br and C-Cl are approximately 71 kcal/mol and 81 kcal/mol, respectively. This difference in bond strength makes aryl bromides generally more reactive than aryl chlorides, often requiring less forcing reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of bromo-fluoro nicotinates compared to their chloro-fluoro counterparts is evident in the milder conditions and often higher yields achieved.

ParameterBromo-fluoro Nicotinate DerivativeChloro-fluoro Nicotinate DerivativeReference
Substrate 2-Bromo-5-fluoronicotinate2-Chloro-5-fluoronicotinateInferred from general principles and related examples
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos[1][2]
Typical Base K₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃[1][2]
Typical Temperature 80-100 °C100-120 °C[1][2]
Expected Yield Good to ExcellentModerate to Good (often requires more optimization)[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the C-Br bond's lability leads to more facile oxidative addition, making bromo-fluoro nicotinates more reactive substrates than chloro-fluoro nicotinates.

ParameterBromo-fluoro Nicotinate DerivativeChloro-fluoro Nicotinate DerivativeReference
Substrate 6-Bromo-3-fluoronicotinate6-Chloro-3-fluoronicotinateInferred from general principles and related examples
Typical Catalyst Pd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosPd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos[3][4][5]
Typical Base NaOt-Bu, Cs₂CO₃NaOt-Bu, LHMDS[4][5]
Typical Temperature 80-110 °C100-120 °C[4][5]
Expected Yield Good to ExcellentModerate to Good[3][6]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order is often inverted in SNAr reactions. The rate-determining step is the attack of the nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex.[7] The high electronegativity of fluorine polarizes the C-F bond, making the attached carbon more electrophilic and susceptible to nucleophilic attack. However, as the C-F bond is very strong, fluorine is a poor leaving group. When comparing other halogens as leaving groups, the reactivity can be influenced by a combination of the inductive effect of the halogen and its leaving group ability. For many activated systems, the reactivity order is F > Cl > Br > I, because the attack of the nucleophile is the rate-determining step.

A study on the SNAr reactions of 6-halopurines with various nucleophiles provides quantitative kinetic data that can be extrapolated to halonicotinates.[8]

Nucleophile/ConditionsReactivity OrderReference
Butylamine in MeCNF > Br > Cl > I[8]
Methoxide/DBU in MeCNF > Cl ≈ Br > I[8]
Potassium thioacetate in DMSOF > Br > I > Cl[8]
Aniline (acid-catalyzed) in MeCNF > I > Br > Cl[8]

Based on these findings, it is expected that for many SNAr reactions on fluoro-substituted nicotinates, the chloro- derivative will be more reactive than the bromo- derivative when the halogen is the leaving group.

Experimental Protocols

Suzuki-Miyaura Coupling of a Bromo-fluoro Nicotinate (General Protocol)

This protocol is a generalized procedure based on common literature practices for the Suzuki-Miyaura coupling of bromo-pyridines.[2][9][10]

Reaction Setup:

  • To an oven-dried Schlenk tube, add the bromo-fluoro nicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of a Chloro-fluoro Nicotinate (General Protocol)

This protocol is a generalized procedure for the Buchwald-Hartwig amination of chloro-pyridines, which often require more active catalysts and stronger bases.[4][5]

Reaction Setup:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add the chloro-fluoro nicotinate (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., toluene, 5 mL) under an inert atmosphere.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualized Workflows and Reactivity Principles

experimental_workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Coupling Partner, & Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

reactivity_principles Reactivity Principles of Halonicotinates cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_reactivity Reactivity Trend: Bromo > Chloro pd_reason Reason: Based on C-X bond strength. Weaker C-Br bond undergoes faster oxidative addition. pd_reactivity->pd_reason Governed by snar_reactivity Reactivity Trend: Chloro > Bromo (often) snar_reason Reason: Based on C-X bond polarization. Higher electronegativity of Cl makes carbon more electrophilic. snar_reactivity->snar_reason Governed by start Choice of Halonicotinate cluster_pd cluster_pd start->cluster_pd Reaction Type cluster_snar cluster_snar start->cluster_snar Reaction Type

Caption: A diagram illustrating the differing reactivity principles for bromo- and chloro-nicotinates.

Conclusion

The choice between a bromo-fluoro nicotinate and a chloro-fluoro nicotinate as a synthetic intermediate is highly dependent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is generally the more reactive substrate, allowing for milder reaction conditions. In contrast, for nucleophilic aromatic substitution reactions where the halogen acts as the leaving group, the chloro-derivative is often more reactive due to the increased electrophilicity of the carbon center. A thorough understanding of these reactivity principles is essential for the efficient and successful synthesis of complex nicotinic acid derivatives in drug discovery and development.

References

A Comparative Analysis of Functional Group Tolerance in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and predictability of a chemical reaction are paramount in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. A critical factor influencing a reaction's utility is its tolerance to a wide array of functional groups, which minimizes the need for cumbersome protection and deprotection steps, thereby streamlining synthetic routes. This guide provides an objective comparison of the functional group tolerance of four widely used reactions in organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, Click Chemistry (specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), and the Grignard reaction. The information presented is supported by experimental data and detailed methodologies for assessing functional group compatibility.

Comparative Overview

The choice of reaction in a synthetic strategy is often dictated by the functional groups present in the starting materials. A reaction with high functional group tolerance can be employed late-stage in a synthesis, allowing for the direct modification of complex intermediates. The following sections provide a detailed breakdown of the compatibility of various functional groups with each of the selected reactions.

Data Presentation: Functional Group Tolerance Tables

The following tables summarize the compatibility of common functional groups with the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Click Chemistry (CuAAC), and Grignard reaction. The yields provided are indicative and can vary depending on the specific substrate, catalyst system, and reaction conditions.

Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling

Functional GroupRepresentative StructureTolerance/CompatibilityTypical Yield (%)Notes
Aldehyde-CHOGood70-95Generally well-tolerated, though can sometimes undergo side reactions.
Ketone-C(O)RExcellent85-99Highly compatible.
Ester-COORExcellent90-99Very well-tolerated.[1]
Amide-CONR₂Excellent85-98Generally inert under Suzuki conditions.
Carboxylic Acid-COOHModerate to Good50-90Can be tolerated with appropriate choice of base and conditions.
Amine (primary)-NH₂Good70-95Generally tolerated, but can sometimes coordinate to the metal catalyst.[2]
Amine (secondary)-NHRGood75-96Well-tolerated.
Amine (tertiary)-NR₂Excellent90-99Highly compatible.
Alcohol-OHGood70-95Generally tolerated, though protection may be required in some cases.
Ether-ORExcellent90-99Highly compatible.
Nitro-NO₂Good70-95Generally well-tolerated.
Nitrile-CNExcellent85-99Highly compatible.
Halogens (Cl, Br, I)-XExcellent90-99Aryl halides are common coupling partners.
Thiol-SHPoor<10Catalyst poisoning is a major issue; protection is required.
Sulfide-SRModerate40-70Can be tolerated, but may require specific ligands.

Table 2: Functional Group Tolerance in Buchwald-Hartwig Amination

Functional GroupRepresentative StructureTolerance/CompatibilityTypical Yield (%)Notes
Aldehyde-CHOModerate40-80Can be sensitive to the strong bases often used.
Ketone-C(O)RGood70-95Generally tolerated, but enolizable ketones can be problematic.
Ester-COORGood75-95Generally compatible, though some bases can cause hydrolysis.[3]
Amide-CONR₂Excellent85-98Well-tolerated.
Carboxylic Acid-COOHPoor<20Acid-base reaction with the amine and base. Protection is necessary.
Amine (primary)-NH₂Good (as substrate)80-98Primary amines are common coupling partners.
Amine (secondary)-NHRGood (as substrate)85-99Secondary amines are common coupling partners.
Amine (tertiary)-NR₂Excellent90-99Generally inert.
Alcohol-OHModerate50-85Can be tolerated with weaker bases, but often requires protection.
Ether-ORExcellent90-99Highly compatible.
Nitro-NO₂Moderate to Good60-90Generally tolerated, but can be reduced under certain conditions.
Nitrile-CNGood70-95Generally compatible.
Halogens (Cl, Br, I)-XExcellent90-99Aryl halides are the electrophilic coupling partners.
Thiol-SHPoor<10Catalyst poisoning. Protection is essential.

Table 3: Functional Group Tolerance in Click Chemistry (CuAAC)

Functional GroupRepresentative StructureTolerance/CompatibilityTypical Yield (%)Notes
Aldehyde-CHOExcellent>95Highly compatible.
Ketone-C(O)RExcellent>95Highly compatible.
Ester-COORExcellent>95Highly compatible.
Amide-CONR₂Excellent>95Highly compatible.
Carboxylic Acid-COOHExcellent>95Highly compatible.
Amine (primary)-NH₂Excellent>95Highly compatible.
Amine (secondary)-NHRExcellent>95Highly compatible.
Amine (tertiary)-NR₂Excellent>95Highly compatible.
Alcohol-OHExcellent>95Highly compatible.
Ether-ORExcellent>95Highly compatible.
Nitro-NO₂Excellent>95Highly compatible.
Nitrile-CNExcellent>95Highly compatible.
Halogens (Cl, Br, I)-XExcellent>95Highly compatible.
Thiol-SHModerate to Good70-90Can sometimes coordinate to copper, but generally tolerated.

Table 4: Functional Group Incompatibility in Grignard Reactions

Functional GroupRepresentative StructureCompatibilityReason for Incompatibility
WaterH₂OIncompatibleGrignard reagent is a strong base and will be protonated.
Alcohol-OHIncompatibleAcidic proton will quench the Grignard reagent.
Carboxylic Acid-COOHIncompatibleAcid-base reaction.
Amine (primary)-NH₂IncompatibleAcidic N-H protons will react.
Amine (secondary)-NHRIncompatibleAcidic N-H proton will react.
Thiol-SHIncompatibleAcidic S-H proton will react.
Terminal Alkyne-C≡CHIncompatibleAcidic C-H proton will react.
Aldehyde-CHOReactiveGrignard reagent will add to the carbonyl.
Ketone-C(O)RReactiveGrignard reagent will add to the carbonyl.
Ester-COORReactiveGrignard reagent will add twice to the carbonyl.[4]
Amide-CONR₂Generally ReactiveCan be deprotonated or undergo addition depending on the amide and reaction conditions.
Nitrile-CNReactiveGrignard reagent will add to the nitrile.
Nitro-NO₂IncompatibleCan be reduced by the Grignard reagent.

Experimental Protocols: Assessing Functional Group Tolerance

A systematic approach to evaluating the functional group tolerance of a new reaction is crucial for understanding its synthetic utility. The "robustness screen" is a widely adopted method for this purpose.[5][6]

General Protocol for a Robustness Screen

This protocol provides a rapid and efficient method for evaluating the tolerance of a given set of reaction conditions to a wide range of functional groups.

1. Materials and Equipment:

  • Standard reaction components (substrates, catalyst, ligand, base, solvent).

  • A panel of additives representing common functional groups (see Table 5 for examples).

  • Inert atmosphere reaction vessels (e.g., Schlenk tubes or vials with septa).

  • Standard laboratory glassware and equipment for liquid and solid handling.

  • Analytical instrumentation for reaction monitoring and yield determination (e.g., GC, HPLC, NMR).

  • Internal standard for quantitative analysis.

Table 5: Example Panel of Additives for Robustness Screen

Additive ClassExample AdditiveFunctional Group Tested
AldehydeBenzaldehyde-CHO
KetoneAcetophenone-C(O)R
EsterEthyl benzoate-COOR
AmideN,N-Dimethylbenzamide-CONR₂
Carboxylic AcidBenzoic acid-COOH
Primary AmineAniline-NH₂
Secondary AmineN-Methylaniline-NHR
Tertiary AmineTriethylamine-NR₂
AlcoholBenzyl alcohol-OH
PhenolPhenol-OH (aromatic)
EtherAnisole-OR
NitroNitrobenzene-NO₂
NitrileBenzonitrile-CN
ThiolThiophenol-SH
SulfideThioanisole-SR
Heterocycle (N-basic)PyridineBasic Nitrogen
Heterocycle (N-non-basic)PyrroleNon-basic Nitrogen

2. Experimental Procedure:

  • Control Reaction: Set up the model reaction under the optimized conditions without any additive. This will serve as the baseline for comparison.

  • Additive Reactions: In parallel, set up a series of reactions identical to the control, but with the addition of one equivalent of each additive from the panel.

  • Reaction Execution: Run all reactions (control and additive-containing) under the same conditions (temperature, time, stirring).

  • Work-up and Analysis: After the specified reaction time, quench the reactions and perform a standard work-up procedure. Analyze the crude reaction mixtures using a suitable analytical technique (e.g., GC or ¹H NMR) with an internal standard to determine the yield of the desired product.

  • Data Interpretation: Compare the yield of the product in the presence of each additive to the yield of the control reaction. A significant decrease in yield indicates that the functional group is not well-tolerated. It is also important to analyze the fate of the additive to determine if it has been consumed or transformed during the reaction.

Visualizing Reaction Workflows and Concepts

Experimental Workflow for a Robustness Screen

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Model Reaction additives Select Additive Panel start->additives setup Prepare Reaction Vessels additives->setup control_rxn Run Control Reaction setup->control_rxn additive_rxns Run Reactions with Additives setup->additive_rxns workup Quench and Work-up control_rxn->workup additive_rxns->workup analysis Quantitative Analysis (GC/NMR) workup->analysis interpretation Compare Yields analysis->interpretation

A schematic of the experimental workflow for conducting a robustness screen to assess functional group tolerance.

Conceptual Relationship of Reaction Tolerance

reaction_tolerance cluster_high_tolerance High Tolerance cluster_moderate_tolerance Moderate Tolerance cluster_low_tolerance Low Tolerance Click Chemistry Click Chemistry Suzuki-Miyaura Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig Suzuki-Miyaura->Buchwald-Hartwig Decreasing Tolerance Grignard Reaction Grignard Reaction Buchwald-Hartwig->Grignard Reaction Decreasing Tolerance

A conceptual diagram illustrating the relative functional group tolerance of the four discussed reactions.

Conclusion

The functional group tolerance of a chemical reaction is a key determinant of its applicability in modern organic synthesis. Click Chemistry, particularly CuAAC, stands out for its exceptional tolerance to a vast array of functional groups, making it a powerful tool for bioconjugation and materials science.[7][8] The Suzuki-Miyaura coupling also exhibits broad functional group compatibility, which has contributed to its widespread use in the pharmaceutical industry for the construction of complex molecular scaffolds.[2][9] The Buchwald-Hartwig amination, while also a powerful C-N bond-forming reaction, shows more limitations, particularly with respect to acidic protons and certain carbonyl compounds, often necessitating the use of specific ligands and bases.[3][10] Finally, the Grignard reaction, despite its utility in C-C bond formation, is highly intolerant to acidic protons and reactive with a wide range of carbonyl-containing functional groups, which often requires the use of protecting groups in complex syntheses.[4][11]

The systematic evaluation of functional group tolerance, for instance through robustness screens, is essential for the development of new synthetic methodologies and for the informed selection of the most appropriate reaction for a given synthetic challenge. By understanding the scope and limitations of each reaction, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of new molecules with desired properties.

References

Comparative Guide to the Synthesis of Methyl 6-bromo-5-fluoronicotinate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the preparation of Methyl 6-bromo-5-fluoronicotinate, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine and bromine atoms onto the nicotinic acid scaffold offers valuable modulation of physicochemical and pharmacological properties. This document presents a detailed examination of a linear synthesis commencing from 5-aminonicotinic acid and an alternative convergent approach utilizing a Suzuki coupling reaction.

Route 1: Linear Synthesis from 5-Aminonicotinic Acid

This multi-step synthesis builds the target molecule sequentially, starting from a readily available precursor. The key transformations involve a Sandmeyer-type fluorination, esterification, and a final bromination step.

Experimental Protocol:

Step 1: Synthesis of 5-Fluoronicotinic Acid

In a process analogous to the Sandmeyer reaction, 5-aminonicotinic acid is diazotized followed by decomposition of the diazonium salt in the presence of a fluoride source. A common method for the synthesis of 5-fluoronicotinic acid involves the oxidation of 3-fluoroquinoline.[1]

Step 2: Esterification to Methyl 5-fluoronicotinate

5-Fluoronicotinic acid is converted to its corresponding methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

Step 3: Bromination to this compound

The final step involves the regioselective bromination of Methyl 5-fluoronicotinate at the 6-position. This can be accomplished using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator or under photochemical conditions. A similar process is described for the bromination of 2-methoxy-5-fluoropyridine.[2]

Table 1: Summary of Linear Synthesis

StepReactionReagents & ConditionsTypical Yield (%)Purity (%)
1Fluorination of 5-aminonicotinic acid1. NaNO₂, HCl, 0-5 °C; 2. HBF₄, heat40-60>95
2EsterificationCH₃OH, H₂SO₄ (cat.), reflux85-95>98
3BrominationNBS, AIBN, CCl₄, reflux50-70>97

Note: Yields and purities are estimates based on analogous reactions and may vary depending on specific conditions.

Route 2: Convergent Synthesis via Suzuki Coupling

An alternative, more convergent approach involves the palladium-catalyzed Suzuki coupling of a boronic ester derivative of a fluoropyridine with a suitable bromine-containing coupling partner. This strategy allows for the late-stage introduction of one of the key functionalities. 2-Bromo-5-fluoropyridine is a known substrate for Suzuki coupling reactions.[3]

Experimental Protocol:

Step 1: Synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

This key intermediate can be prepared from the corresponding bromo- or iodonicotinate via a Miyaura borylation reaction.

Step 2: Suzuki Coupling

The synthesized boronic ester is then coupled with a suitable bromofluoro-building block under palladium catalysis to yield the target molecule. The general conditions for Suzuki-Miyaura reactions involve a palladium catalyst, a base, and a suitable solvent system.[4][5][6][7]

Table 2: Summary of Convergent Synthesis via Suzuki Coupling

StepReactionReagents & ConditionsTypical Yield (%)Purity (%)
1Miyaura BorylationMethyl 5-bromonicotinate, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C70-85>96
2Suzuki CouplingMethyl 5-(pinacolboronate)nicotinate, 2,3-dibromo-5-fluoropyridine, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C60-80>98

Note: Yields and purities are estimates based on analogous reactions and may vary depending on specific conditions.

Comparison of Synthetic Routes

FeatureLinear Synthesis (Route 1)Convergent Synthesis (Route 2)
Strategy Step-wise construction of the molecule.Late-stage coupling of two key fragments.
Starting Materials Simple, readily available precursors.Requires synthesis of a more complex boronic ester.
Overall Yield Potentially lower due to multiple steps.Potentially higher overall yield.
Flexibility Less flexible for late-stage diversification.Allows for easy modification of the coupling partners for analogue synthesis.
Purification May require purification at each step.Purification of the final product from catalyst and unreacted starting materials.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Linear_Synthesis A 5-Aminonicotinic Acid B 5-Fluoronicotinic Acid A->B  Sandmeyer  Fluorination C Methyl 5-fluoronicotinate B->C  Esterification D This compound C->D  Bromination

Caption: Linear synthesis of this compound.

Convergent_Synthesis cluster_0 Fragment 1 Synthesis A Methyl 5-bromonicotinate B Methyl 5-(pinacolboronate)nicotinate A->B  Miyaura Borylation D This compound B->D C 2,3-Dibromo-5-fluoropyridine C->D  Suzuki Coupling

Caption: Convergent synthesis via Suzuki coupling.

Conclusion

Both the linear and convergent synthetic routes offer viable pathways to this compound. The choice of synthesis will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the need for analogue synthesis. The linear approach is straightforward but may be less efficient for large-scale production. The convergent Suzuki coupling route, while requiring the synthesis of a boronic ester intermediate, offers greater flexibility for late-stage diversification and may provide a higher overall yield. Researchers should carefully consider these factors when selecting a synthetic strategy for this important building block.

References

Unraveling Structure-Activity Relationships: A Comparative Guide to Analogs Targeting Kinases, Benzodiazepine, and Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of structure-activity relationship (SAR) studies for three distinct classes of therapeutic agents: kinase inhibitors, benzodiazepine receptor modulators, and opioid receptor agonists. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to be an invaluable resource for rational drug design and optimization.

The fundamental principle of SAR lies in the systematic modification of a lead compound's chemical structure to elucidate the key molecular features responsible for its desired pharmacological effect. This iterative process of design, synthesis, and biological testing is the cornerstone of modern medicinal chemistry, guiding the transformation of promising hits into potent and selective drug candidates.

I. Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology. The majority of kinase inhibitors are designed to compete with ATP at its binding site. This section compares the SAR of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors.

Data Presentation: Comparative Inhibitory Activity of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of quinazoline derivatives against wild-type (WT) EGFR and various mutant forms. Lower IC50 values indicate greater potency.

CompoundGenerationEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR ex19del IC50 (nM)EGFR T790M IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
Erlotinib1st14.11127>1000>1000[1]
Afatinib2nd310.30.8>1000>1000[1]
Osimertinib3rd~200-500~15~12~1~1[1]
Rociletinib3rd~200-500~15-30~5-15~0.5-1~0.5-1[1]
Almonertinib3rd3.39--0.21-0.370.21-0.37[1]
Compound 7 -60.1----[2]
Compound 8 -0.8--2.7-[2]
Compound 13 -5.06----[2]
Compound 23 -2.4----[2]

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representative summary from multiple sources.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a common method for determining the in vitro potency of kinase inhibitors.[3][4][5]

Objective: To determine the IC50 value of an inhibitor against a purified kinase protein.

Materials:

  • Purified kinase (e.g., EGFR)

  • Biotinylated substrate peptide (e.g., TK Substrate-biotin)

  • ATP

  • Test compounds (inhibitors)

  • HTRF KinEASE™-TK kit (containing Eu3+ cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL-665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 5 mM MgCl2)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and biotinylated substrate in assay buffer.

    • Add 4 µL of the kinase/substrate mix to each well.

    • Prepare a solution of ATP in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the Eu3+ cryptate-labeled antibody and Streptavidin-XL-665 in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL-665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of action for kinase inhibitors.

II. Benzodiazepine Receptor Modulators: Enhancing GABAergic Neurotransmission

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their therapeutic effects include anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

Data Presentation: Comparative Binding Affinity of Benzodiazepine Analogs

The following table presents the binding affinity (Ki) of various benzodiazepine analogs for the GABAA receptor, determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundR7R1R3R2'Ki (nM)Reference
DiazepamClCH3HH1.53[6]
ClonazepamNO2HHCl-[6]
LorazepamClHOHCl-[7]
AlprazolamCl- (Triazolo ring)HH-[6]
BrotizolamBr- (Thieno-triazolo ring)HCl~0.15[8]
CamazepamClCH3OCON(CH3)2H~258[8]

Note: The binding affinities can vary depending on the specific GABAA receptor subunit composition and the experimental conditions.

Experimental Protocol: [3H]Flumazenil Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABAA receptor.[6][9]

Objective: To determine the Ki of a test compound for the GABAA receptor.

Materials:

  • Rat cortical membranes (source of GABAA receptors)

  • [3H]Flumazenil (radioligand)

  • Test compounds

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold incubation buffer)

  • Unlabeled Diazepam or Flumazenil (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

  • Competition Binding Assay:

    • Set up assay tubes containing:

      • A fixed concentration of [3H]Flumazenil (e.g., 1 nM).

      • A range of concentrations of the test compound.

      • Rat cortical membrane preparation.

      • Incubation buffer to a final volume.

    • For determining non-specific binding, prepare a set of tubes with an excess of unlabeled Diazepam or Flumazenil.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 0-4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: GABAA Receptor Signaling Pathway

GABAA_Receptor_Signaling cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_membrane Postsynaptic Membrane cluster_postsynaptic_neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binding GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Cl_ion->Hyperpolarization Influx Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAA receptor signaling and the modulatory effect of benzodiazepines.

III. Opioid Receptor Agonists: Modulating Pain Perception

Opioids are a class of drugs that act on opioid receptors, which are found throughout the central and peripheral nervous systems. They are primarily used for pain relief. Fentanyl and its analogs are potent synthetic opioids that are agonists of the mu-opioid receptor.

Data Presentation: Comparative Analgesic Potency of Fentanyl Analogs

The following table compares the analgesic potency (ED50) of fentanyl and some of its analogs in mice, as determined by the hot-plate test. A lower ED50 value indicates greater analgesic potency.

CompoundED50 (mg/kg, i.p.)Potency Ratio (Fentanyl = 1)Reference
Fentanyl0.021[10]
(±)cis-3-carbomethoxyfentanyl0.080.25[10]
(±)trans-3-carbomethoxyfentanyl0.370.05[10]
Morphine1.20.017[11]
IQMF-40.0054[11]

Note: ED50 values can vary depending on the specific strain of mice, the route of administration, and the experimental conditions.

Experimental Protocol: Hot-Plate Latency Assay

This protocol describes a common behavioral test to assess the analgesic effects of drugs in rodents.[12][13]

Objective: To determine the analgesic potency (ED50) of a test compound.

Materials:

  • Hot-plate apparatus with adjustable temperature control

  • Transparent cylindrical restrainer

  • Test animals (e.g., mice)

  • Test compounds and vehicle control

Procedure:

  • Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Place each mouse individually on the hot plate within the restrainer and start a timer.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first clear sign of a pain response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), repeat the hot-plate test and record the post-treatment latency for each animal.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against the logarithm of the drug dose.

    • Determine the ED50, the dose that produces a 50% MPE, from the dose-response curve.

Visualization: Mu-Opioid Receptor Signaling Pathway

Mu_Opioid_Receptor_Signaling cluster_presynaptic Presynaptic Neuron Opioid Opioid Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor Opioid->MOR Binding Gi Gi Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Ca2+ Channel Gi->Ca_channel Inhibition K_channel K+ Channel Gi->K_channel Activation cAMP cAMP Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents Fusion K_channel->MOR Hyperpolarization

Caption: Simplified mu-opioid receptor signaling cascade leading to reduced neurotransmitter release.

References

A Comparative Guide to In Vitro Assay Development for Gefitinib-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays for compounds derived from the precursor Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is designed to assist researchers in selecting and implementing appropriate assays to evaluate the efficacy and mechanism of action of novel Gefitinib derivatives.

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers, making it a key target for cancer therapy.[5] Gefitinib and its derivatives are designed to interact with the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity.[6]

Comparative Performance of Gefitinib Derivatives

The following table summarizes the in vitro anti-proliferative activity of selected Gefitinib derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineEGFR StatusIC50 (µM)Reference
Gefitinib NCI-H1299Wild-Type14.23 ± 0.08[7]
A549Wild-Type20.44 ± 1.43[7]
NCI-H1437Wild-Type15.11 ± 0.05[7]
Derivative 4b NCI-H1299Wild-Type4.42 ± 0.24[7]
A549Wild-Type3.94 ± 0.01[7]
NCI-H1437Wild-Type1.56 ± 0.06[7]
Derivative 4c NCI-H1299Wild-Type4.60 ± 0.18[7]
A549Wild-Type4.00 ± 0.08[7]
NCI-H1437Wild-Type3.51 ± 0.05[7]
Derivative 5 A549Wild-Type7.39 ± 1.24[2]
Gefitinib-NP A549Wild-TypeStronger than Gefitinib[8]
A431OverexpressionStronger than Gefitinib[8]
MDA-MB-231-Stronger than Gefitinib[8]
Gefitinib-NB A549Wild-TypeStronger than Gefitinib[8]
A431OverexpressionStronger than Gefitinib[8]
MDA-MB-231-Stronger than Gefitinib[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is over 95%.[11]

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9][12]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the existing medium and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle and no-treatment controls.[11]

    • Incubate for the desired period of exposure (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[13][14]

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.[11]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[9][14]

    • Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9]

2. EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR. Various formats exist, including radiometric assays and fluorescence-based assays.[5]

  • Continuous-Read Kinase Assay (Example): [15]

    • Prepare 10X stocks of EGFR enzyme, ATP, and a fluorescent peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

    • Pre-incubate the EGFR enzyme in a 384-well plate with serial dilutions of the test compounds for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding a mix of ATP and the peptide substrate.

    • Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader (λex360/λem485).

    • Determine the initial velocity from the linear phase of the reaction progress curves and plot against the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[16][17] This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.[17]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Nucleus Nucleus MAPK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental Workflow for In Vitro Compound Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of novel compounds targeting EGFR.

Experimental_Workflow Start Start: Synthesize Gefitinib Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Kinase_Assay EGFR Kinase Inhibition Assay Start->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Lead_Identification Identify Lead Compounds Data_Analysis->Lead_Identification Further_Studies Further In Vitro & In Vivo Studies Lead_Identification->Further_Studies

Caption: In vitro screening workflow.

References

Benchmarking New Catalysts: A Comparative Guide for the Functionalization of Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry. Methyl 6-bromo-5-fluoronicotinate is a valuable building block, offering multiple reaction vectors for the synthesis of novel chemical entities. The efficiency of its transformation via cross-coupling reactions is highly dependent on the chosen catalytic system. This guide provides an objective comparison of catalyst performance for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, utilizing experimental data from analogous bromopyridine systems to establish a reliable benchmark for new catalysts.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of palladium catalyst and ligand is critical for achieving high yields, particularly with electron-deficient substrates like functionalized bromopyridines. Below is a comparison of various catalytic systems used in the coupling of bromopyridine derivatives with arylboronic acids.

Table 1: Comparison of Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of Bromopyridine Analogs.

Catalyst System Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane/H₂O 80-90 12-24 85
Pd(dppf)Cl₂ dppf K₂CO₃ DME 80 2 ~90
Pd₂(dba)₃ SPhos K₃PO₄ Toluene/H₂O 100 12 95

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |

Data is compiled from studies on structurally similar substrates such as 3-amino-5-bromopyridine and 5-bromonicotinic acid to provide a strong indication of expected performance.[1][2]

Catalyst Performance in Heck Coupling

The Heck reaction facilitates the formation of substituted alkenes from aryl halides. The efficiency of this reaction with bromopyridines can be influenced by the choice of catalyst, ligand, and base.

Table 2: Performance of Palladium Catalysts in the Heck Reaction of Bromopyridine Analogs.

Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Pd(OAc)₂ PPh₃ Et₃N DMF 100-120 12-24 High
PdCl₂(PPh₃)₂ - Et₃N DMF 100 3 92

| Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMF | 120-140 | 16-24 | High |

Performance data is based on reactions with substrates like 1-(3-bromopyridin-2-yl)ethanone and 6-bromonicotinonitrile.[3][4]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The selection of the appropriate catalyst system is crucial, especially for heteroaryl halides where the ring nitrogen can interact with the catalyst.

Table 3: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of Bromopyridine Analogs.

Catalyst Precursor Ligand Base Solvent Temperature (°C) Yield (%)
Pd₂(dba)₃ (±)-BINAP NaOt-Bu Toluene 80 60
Pd(OAc)₂ dppp NaOt-Bu Toluene Reflux 90.7

| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | - | High |

Data is derived from studies on 2-bromo-6-methylpyridine and other bromopyridine derivatives.[5]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for analogous substrates and can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid using Pd(dppf)Cl₂.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Add the degassed solvents, DME and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of a bromopyridine derivative with an alkene.[3]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.1-1.5 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, 1.2 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the alkene, palladium catalyst, ligand, and base in a suitable solvent.

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture (typically between 100-140 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of a bromopyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃) (1.2-1.5 equiv)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add the solvent, followed by this compound and the amine.

  • Seal the tube and heat with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Visualizing Catalytic Processes

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Purge with Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry, Filter, and Concentrate Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify

References

Safety Operating Guide

Proper Disposal of Methyl 6-bromo-5-fluoronicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 6-bromo-5-fluoronicotinate, a halogenated pyridine derivative. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to minimize risks and comply with safety regulations.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, all waste containing this substance must be treated as hazardous waste[4][5][6].

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[4][7].

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, or double-layered nitrile gloves)[4][5]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles[4]To protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood[4]To avoid inhalation of vapors.

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance[7][8]. The absorbed material must then be collected into a sealed container for disposal as hazardous waste[7][8]. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department[4].

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal. This compound waste is classified as a halogenated organic waste[9].

Table 2: Waste Segregation Guidelines

Waste TypeContainer TypeSegregation Instructions
Solid Waste Dedicated, clearly labeled hazardous waste container (e.g., high-density polyethylene - HDPE)[5]Collect pure compound, contaminated spatulas, weigh boats, and other disposable labware.
Liquid Waste Labeled, leak-proof hazardous waste containerCollect solutions containing the compound.
Contaminated PPE Designated hazardous waste bagDispose of gloves, disposable lab coats, and other contaminated personal protective equipment.[5]

It is critical to not mix this compound waste with incompatible waste streams, such as strong oxidizing agents and acids[4][10]. Halogenated organic waste should be kept separate from non-halogenated waste[11][12].

Disposal Protocol Workflow

The following diagram outlines the step-by-step workflow for the proper disposal of this compound.

cluster_solid Solid Waste cluster_liquid Liquid Waste A Step 1: Don Appropriate PPE B Step 2: Segregate Waste A->B C Step 3: Collect Waste in Designated Containers B->C D Step 4: Label Waste Containers C->D E Step 5: Store Waste Securely D->E F Step 6: Arrange for Professional Disposal E->F B1 Solid this compound and Contaminated Labware B2 Solutions Containing This compound

Disposal Workflow for this compound

Step-by-Step Disposal Procedures

  • Waste Identification and Collection : All materials contaminated with this compound, including the pure compound, solutions, and disposable labware, must be treated as hazardous waste[4]. Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container[4][5][10][12].

  • Labeling : Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., Flammable, Toxic, Irritant)[4].

  • Storage : Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area[4]. The storage area should be away from incompatible materials[10].

  • Final Disposal : The final disposal of this compound waste must comply with all local, state, and federal regulations. Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[5][8]. A common disposal method for pyridine-containing waste is incineration at high temperatures[6]. Never pour this chemical down the drain or dispose of it with regular trash[8].

References

Essential Safety and Logistics for Handling Methyl 6-bromo-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Methyl 6-bromo-5-fluoronicotinate. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that presents several potential hazards. Based on available safety data, it is harmful if it comes into contact with skin or is inhaled, and it may cause respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Protection Type Specific PPE Recommended Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and vapors that could cause serious eye irritation or damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[2][4]To prevent skin contact, which can lead to irritation or absorption of the harmful substance.[1] Ensure gloves are suitable for handling halogenated compounds.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be utilized.[2]To minimize the inhalation of vapors that can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

  • Preparation and Area Setup :

    • Before starting any work, ensure that the chemical fume hood is functioning correctly.

    • The designated workspace should be clean and free of unnecessary items.[5]

    • All required equipment, such as glassware and reagents, should be placed inside the fume hood.

  • Chemical Handling :

    • Carefully measure and transfer the necessary amount of the chemical using appropriate tools like spatulas or weighing paper to avoid spills.

    • All experimental procedures involving this compound must be conducted within the chemical fume hood.[2]

    • Maintain the fume hood sash at the lowest practical height to ensure maximum protection.

  • Post-Procedure Cleanup :

    • Decontaminate all glassware that has come into contact with the chemical. This can be done by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.

    • The solvent rinsate must be collected and treated as hazardous waste.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to protect both personnel and the environment. As a halogenated organic compound, it requires special waste management procedures.

  • Waste Segregation : Halogenated organic waste must be collected in separate, designated containers from non-halogenated waste.[6][7][8] Mixing these waste streams can lead to unnecessary disposal costs and complex treatment processes.[7][8][9]

  • Container Labeling : All waste containers must be clearly and accurately labeled with their contents.[10] The label should include the words "Hazardous Waste" and identify the specific halogenated compounds within.

  • Institutional Procedures : Adhere strictly to your institution's specific guidelines for hazardous waste disposal. These procedures are designed to comply with regulatory requirements.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh_transfer Weigh and Transfer Chemical don_ppe->weigh_transfer Proceed with caution conduct_experiment Conduct Experiment in Fume Hood weigh_transfer->conduct_experiment decontaminate Decontaminate Glassware conduct_experiment->decontaminate After experiment segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose via Institutional Protocol segregate_waste->dispose

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.